C 021 dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C 021 Dihydrochloride: A Potent CCR4 Antagonist for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of C 021 dihydrochloride, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). As interest in CCR4 as a therapeutic target for a range of immunological disorders and cancers continues to grow, a thorough understanding of the tools available to probe its function is paramount. This document serves as a detailed resource for researchers, offering insights into the mechanism of action of this compound, its physicochemical properties, and validated experimental protocols for its use in both in vitro and in vivo settings. By consolidating this critical information, we aim to empower scientists to effectively leverage this compound in their research and drug discovery endeavors, ultimately accelerating the translation of basic scientific findings into novel therapeutic strategies.
Introduction: The Significance of CCR4 and its Antagonism
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various leukocyte subsets, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs).[1][2] Its endogenous ligands, CCL17 (TARC) and CCL22 (MDC), are instrumental in orchestrating immune responses in both physiological and pathological conditions.[3] Dysregulation of the CCR4 signaling axis has been implicated in a multitude of diseases, including allergic inflammatory conditions such as asthma and atopic dermatitis, as well as in the pathogenesis of various cancers by promoting an immunosuppressive tumor microenvironment.[3][4][5] Consequently, the development of small molecule antagonists targeting CCR4 has emerged as a promising therapeutic strategy.[4]
This compound has been identified as a potent and selective antagonist of CCR4, making it an invaluable tool for elucidating the biological functions of this receptor and for validating its therapeutic potential.[6][7] This guide will delve into the specifics of this compound's biological activity, providing a robust framework for its application in preclinical research.
This compound: Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a small molecule is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1784252-84-1 | [8][9] |
| Molecular Formula | C₂₇H₄₁N₅O₂·2HCl | [6] |
| Molecular Weight | 540.57 g/mol | [6][9] |
| Appearance | Pale yellow solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C as a solid. | [6] |
Solution Preparation and Storage:
For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][10] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it with aqueous media or buffers for working solutions.[8][11] To avoid precipitation when diluting with aqueous solutions, it is advisable to vortex or sonicate the solution.[10] For in vivo studies, the final concentration of DMSO should be kept low (ideally ≤2%) to minimize toxicity.[11] If solubility in aqueous-based vehicles is a concern, the use of co-solvents such as glycerol, Tween 80, or PEG400 may be considered.[11]
Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Mechanism of Action: Antagonism of CCR4 Signaling
This compound exerts its biological effects by acting as a direct antagonist of the CCR4 receptor. This antagonism has been demonstrated through its ability to inhibit key cellular processes mediated by CCR4 activation.
Inhibition of Chemotaxis
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a hallmark of chemokine receptor function. This compound potently inhibits the chemotaxis of CCR4-expressing cells towards its ligands, CCL17 and CCL22.
| Species | IC₅₀ (Chemotaxis Inhibition) |
| Human | 140 nM |
| Mouse | 39 nM |
Source:[7]
Inhibition of G-Protein Coupling
Upon ligand binding, CCR4, like other GPCRs, couples to intracellular heterotrimeric G proteins, initiating a downstream signaling cascade. The binding of a non-hydrolyzable GTP analog, GTPγS, to the Gα subunit is a proximal measure of receptor activation. This compound effectively prevents CCL22-induced [³⁵S]GTPγS binding to the CCR4 receptor with high potency.
| Assay | IC₅₀ |
| [³⁵S]GTPγS Binding (human CCL22-induced) | 18 nM |
Source:[8]
Downstream Signaling Pathways
By blocking the initial steps of CCR4 activation, this compound effectively inhibits the downstream signaling cascades. The CCR4 signaling pathway is complex and can involve multiple effector molecules, ultimately leading to cellular responses such as migration, proliferation, and cytokine release.
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for key experiments to characterize the biological activity of this compound.
In Vitro Assays
This protocol describes a common method for assessing the ability of this compound to inhibit the migration of CCR4-expressing cells.
Materials:
-
CCR4-expressing cells (e.g., specific T-cell lines)
-
Transwell inserts (e.g., 5 or 8 µm pore size for a 24-well plate)[12]
-
24-well tissue culture plates
-
Cell culture medium (serum-free for the assay)
-
Chemoattractant (e.g., recombinant human CCL17 or CCL22)
-
This compound
-
Calcein AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR4-expressing cells to sub-confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium.[13]
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant and varying concentrations of this compound (or vehicle control) to the lower chambers of the 24-well plate.[14]
-
Harvest and resuspend the starved cells in serum-free medium to a concentration of 1 x 10⁶ cells/mL.[12]
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.[12]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for the specific cell type (typically 2-5 hours).[12]
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
For adherent cells, gently remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.[12]
-
For non-adherent cells, collect the migrated cells from the lower chamber.[14]
-
Quantify the migrated cells by staining with Calcein AM and measuring fluorescence or by direct cell counting.[15]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
This assay directly measures the ability of this compound to block G-protein activation by CCR4.
Materials:
-
Cell membranes prepared from cells overexpressing CCR4[16]
-
[³⁵S]GTPγS (radiolabeled)
-
Non-radiolabeled GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Agonist (CCL22)
-
This compound
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Isolate crude cell membranes from CCR4-expressing cells.[16]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (or vehicle control). Pre-incubate for 15-30 minutes at room temperature.[17]
-
Agonist Stimulation: Add the CCR4 agonist (CCL22) to the wells.
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.[17]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[17]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radiolabel.[17]
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound and determine the IC₅₀ value.[16]
In Vivo Models
This model is used to assess the anti-inflammatory effects of this compound in a T-cell-mediated skin inflammation model.
Materials:
-
BALB/c mice
-
Oxazolone
-
Acetone
-
This compound
-
Vehicle control
-
Dial thickness gauge or micrometer
Procedure:
-
Sensitization (Day 0): Shave the abdominal surface of the mice. Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdomen.
-
Challenge (Day 7): Measure the baseline ear thickness of both ears. Apply a lower concentration of oxazolone (e.g., 1% in acetone/vehicle) to the right ear. The left ear serves as an untreated control.
-
Treatment: Administer this compound (e.g., subcutaneously or intraperitoneally) at a predetermined time before and/or after the oxazolone challenge.[8]
-
Measurement of Inflammation (Day 8): 24 hours after the challenge, measure the thickness of both ears.
-
Data Analysis: Calculate the ear swelling by subtracting the thickness of the left ear from the right ear. Determine the percentage of inhibition of ear swelling in the this compound-treated group compared to the vehicle-treated group.
This model is employed to evaluate the analgesic potential of this compound in a neuropathic pain setting.
Materials:
-
C57BL/6 mice[18]
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Chromic gut or silk sutures[19]
-
This compound
-
Vehicle control
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, plantar test for thermal hyperalgesia)
Procedure:
-
Habituation: Acclimate the mice to the behavioral testing procedures for several days before surgery.[20]
-
CCI Surgery: Anesthetize the mouse. Expose the sciatic nerve in one hind limb and loosely tie four ligatures around it.[19][21] In sham-operated animals, the nerve is exposed but not ligated.
-
Post-operative Care and Recovery: Allow the animals to recover for at least 24 hours.[19][21]
-
Treatment: Administer this compound (e.g., intraperitoneally or intrathecally) at desired time points post-surgery.
-
Behavioral Testing: At various time points after surgery and treatment, assess pain-related behaviors.
-
Mechanical Allodynia: Measure the paw withdrawal threshold to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated group, the vehicle-treated group, and the sham-operated group.
Therapeutic Potential and Future Directions
The potent CCR4 antagonistic activity of this compound positions it as a valuable tool for investigating a range of diseases. The role of CCR4 in recruiting Tregs to the tumor microenvironment makes it a compelling target for cancer immunotherapy.[3][5] By blocking Treg infiltration, CCR4 antagonists like this compound may enhance anti-tumor immune responses.[4] Furthermore, its ability to modulate Th2-driven inflammation suggests its potential utility in allergic diseases such as asthma and atopic dermatitis.[3] The demonstrated efficacy of this compound in preclinical models of neuropathic pain also opens avenues for its investigation in chronic pain conditions.
Future research should focus on further delineating the precise role of CCR4 in various disease contexts using this compound as a pharmacological probe. Combination studies with other therapeutic modalities, such as immune checkpoint inhibitors in oncology, are also a promising area of investigation. The continued exploration of the biological activity of this compound will undoubtedly contribute to a deeper understanding of CCR4 biology and may pave the way for the development of novel CCR4-targeted therapies.
Conclusion
This compound is a potent and selective CCR4 antagonist with well-characterized in vitro and in vivo activity. This technical guide provides a comprehensive resource for researchers, offering detailed information on its properties, mechanism of action, and practical experimental protocols. By utilizing this guide, scientists can confidently employ this compound to advance our understanding of CCR4-mediated pathophysiology and to explore new therapeutic avenues for a variety of diseases.
References
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Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). SpringerLink. Retrieved from [Link]
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Cell Migration, Chemotaxis and Invasion Assay Using Staining. (n.d.). Corning. Retrieved from [Link]
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Transwell Assay Protocol: A Detailed Guide. (n.d.). SynapseSpheres. Retrieved from [Link]
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Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model. (n.d.). Aragen Life Sciences. Retrieved from [Link]
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Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Retrieved from [Link]
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Cell Migration, Chemotaxis and Invasion Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Oxazolone Induced Ear Delayed Type Hypersensitivity (Mouse). (n.d.). Inotiv. Retrieved from [Link]
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Putrescine. (n.d.). Wikipedia. Retrieved from [Link]
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CCR4 as a Therapeutic Target for Cancer Immunotherapy. (2021). Frontiers in Immunology. Retrieved from [Link]
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Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. (2012). Journal of Visualized Experiments. Retrieved from [Link]
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Dermatitis, Contact, Oxazolone-Induced, Acute. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). Journal of Visualized Experiments. Retrieved from [Link]
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A diagram representing various modes of allosteric modulation at CCR4. (n.d.). ResearchGate. Retrieved from [Link]
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CCR4 - C-C chemokine receptor type 4 - Homo sapiens (Human). (n.d.). UniProt. Retrieved from [Link]
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4.1. Chronic constriction injury (CCI). (n.d.). Bio-protocol. Retrieved from [Link]
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Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity. (2014). PLOS ONE. Retrieved from [Link]
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(A) Schematic representation of CCL4/CCR5/c-Jun and c-Fos/CCL2... (n.d.). ResearchGate. Retrieved from [Link]
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Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity. (2014). PMC. Retrieved from [Link]
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CCR4 is a prognostic biomarker and correlated with immune infiltrates in head and neck squamous cell carcinoma. (n.d.). PMC. Retrieved from [Link]
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Chronic Constriction Injury of the Distal Infraorbital Nerve (DIoN-CCI) in Mice to Study Trigeminal Neuropathic Pain. (2024). JoVE. Retrieved from [Link]
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Stability of methacholine chloride solutions under different storage conditions over a 9 month period. (n.d.). PubMed. Retrieved from [Link]
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A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer. (2017). JCI. Retrieved from [Link]
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CCR4. (n.d.). Wikipedia. Retrieved from [Link]
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Chronic Constriction Injury (CCI) Model. (n.d.). Charles River. Retrieved from [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved from [Link]
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(PDF) A literature review of reports of the stability and storage of common injectable chemotherapy agents used in veterinary patients. (2025). ResearchGate. Retrieved from [Link]
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C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152). (n.d.). Gene Ontology Consortium. Retrieved from [Link]
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C-021 dihydrochloride. (n.d.). Immunomart. Retrieved from [Link]
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Chronic Constriction Injury (CCI) Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]
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CC Chemokines in a Tumor: A Review of Pro-Cancer and Anti-Cancer Properties of the Ligands of Receptors CCR1, CCR2, CCR3, and CCR4. (n.d.). MDPI. Retrieved from [Link]
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GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved from [Link]
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DMSO concentration in cell culture? Precipitating while PBS is added? (2021). ResearchGate. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
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What is the min DMSO concentration to dissolve unknown drugs? (2013). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to C 021 Dihydrochloride and its Functional Interaction with the CCL22/CCR4 Axis
Executive Summary
The C-C Motif Chemokine Ligand 22 (CCL22) and its receptor, C-C Motif Chemokine Receptor 4 (CCR4), form a critical signaling axis that governs the migration of key immune cell populations. This pathway is implicated in the pathogenesis of various diseases, including Th2-mediated inflammatory conditions like atopic dermatitis and the infiltration of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment. Consequently, the CCL22/CCR4 axis has emerged as a high-value target for therapeutic intervention. This guide provides a detailed technical overview of C 021 dihydrochloride, a potent small-molecule antagonist of the CCR4 receptor. We will elucidate that this compound does not interact directly with the chemokine CCL22; rather, it exerts its inhibitory effects by blocking the CCR4 receptor, thereby preventing CCL22-mediated signaling and cellular chemotaxis. This document will detail the underlying biology of the CCL22/CCR4 axis, the mechanism of action for this compound, and provide field-proven experimental protocols for researchers to validate and quantify this antagonism in a laboratory setting.
Introduction: The CCL22/CCR4 Axis in Health and Disease
Chemokines and their receptors are fundamental to a functioning immune system, acting as a "GPS" to guide immune cells to specific tissues. The CCL22/CCR4 axis is a prominent example of this system.
-
CCL22 (Macrophage-Derived Chemokine, MDC): CCL22 is a chemokine primarily secreted by dendritic cells, macrophages, and some epithelial cells[1][2][3]. It functions as a chemoattractant, drawing specific immune cells to its location[4].
-
CCR4 (C-C Motif Chemokine Receptor 4): CCR4 is a G protein-coupled receptor (GPCR) expressed on the surface of several key immune cell types, including Type 2 T helper (Th2) cells, regulatory T cells (Tregs), and some subsets of monocytes and dendritic cells[1][5][6].
The interaction between CCL22 and CCR4 is crucial for T cell trafficking in both normal immune surveillance and in pathological conditions[5][6]. In diseases such as atopic dermatitis and asthma, the axis drives the accumulation of inflammatory Th2 cells[6][7]. In oncology, tumor cells can exploit this pathway by producing CCL22, which recruits Tregs to the tumor microenvironment, suppressing the body's anti-cancer immune response[8][9].
Given its central role in these processes, the pharmacological blockade of CCR4 presents a compelling therapeutic strategy to disrupt pathological immune cell migration[7][10]. This compound has been identified as a potent antagonist designed for this purpose[11][12].
Molecular Profiles
The Ligand: C-C Motif Chemokine 22 (CCL22)
CCL22 is a secreted protein that, upon binding to CCR4, induces a conformational change in the receptor, initiating intracellular signaling[3][13]. It is produced by various immune cells and its expression can be induced by inflammatory cytokines like IL-1β and TNF[2]. Studies have shown that for CCL22 to be functional, it requires engagement with two distinct binding domains on the CCR4 receptor[14].
The Receptor: C-C Motif Chemokine Receptor 4 (CCR4)
CCR4 is a classic seven-transmembrane GPCR[7]. Upon activation by its ligands, CCL22 or CCL17, it couples to intracellular G proteins, primarily of the Gi family[15]. This coupling initiates a cascade of downstream signaling events that ultimately translate the extracellular chemokine gradient into directed cell movement[7][16].
The Antagonist: this compound
This compound is a small molecule designed to specifically block the function of the CCR4 receptor[11][12]. It does not bind to or sequester the CCL22 ligand itself. Instead, it acts as a receptor antagonist, occupying the receptor in a way that prevents the natural ligand, CCL22, from binding and activating it.
Mechanism of Action: this compound as a Functional Inhibitor of CCL22
The primary mechanism of this compound is competitive antagonism at the CCR4 receptor. By binding to CCR4, it prevents the CCL22-induced activation of the receptor's associated G protein. This has been quantitatively demonstrated in [³⁵S]GTPγS binding assays, where this compound effectively prevents CCL22-induced binding of [³⁵S]GTPγS to the receptor with a half-maximal inhibitory concentration (IC₅₀) of 18 nM[11][17].
The downstream consequence of this receptor blockade is the inhibition of cellular functions mediated by CCL22. The most critical of these is chemotaxis, or directed cell migration. This compound potently inhibits functional chemotaxis of human and mouse cells expressing CCR4, with reported IC₅₀ values of 140 nM and 39 nM, respectively[11][17].
The following diagram illustrates the CCL22/CCR4 signaling pathway and the point of inhibition by this compound.
Caption: The CCL22/CCR4 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized across different functional assays:
| Assay Type | Target Species | IC₅₀ Value | Reference |
| [³⁵S]GTPγS Binding | Human | 18 nM | [11][17] |
| Functional Chemotaxis | Human | 140 nM | [11][17] |
| Functional Chemotaxis | Mouse | 39 nM | [11][17] |
Experimental Validation & Protocols
To study the inhibitory effect of this compound on CCL22-mediated signaling, several key experiments can be performed. The following protocols are provided as a guide for researchers.
Protocol: In Vitro Chemotaxis (Cell Migration) Assay
This assay directly measures the ability of this compound to block the migration of CCR4-expressing cells towards a CCL22 gradient. A common method is the Transwell or Boyden chamber assay[18][19][20].
Objective: To quantify the dose-dependent inhibition of CCL22-induced cell migration by this compound.
Materials:
-
CCR4-expressing cells (e.g., human Th2 cell line, primary Tregs)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well or 96-well plates
-
Recombinant Human CCL22
-
This compound
-
Assay medium (e.g., RPMI + 0.5% BSA)
-
Cell stain (e.g., Calcein-AM) or an image cytometer[18]
Step-by-Step Methodology:
-
Cell Preparation: Culture CCR4+ cells to a healthy, log-phase growth. On the day of the assay, harvest cells and resuspend in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Pre-incubation (Self-Validating Control): In a separate tube, pre-incubate the cell suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes at 37°C[21]. Include a vehicle-only control (e.g., DMSO or PBS). This step ensures the compound has engaged its target before the chemotactic challenge.
-
Chemoattractant Preparation: Prepare dilutions of CCL22 in assay medium. A typical concentration to induce robust migration is 0.5-1.0 nM[18]. Add 600 µL (for 24-well plates) of the CCL22 solution to the lower chambers of the plate. Include a negative control well with assay medium only.
-
Assay Assembly: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension into the top of each insert.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2-4 hours. The optimal time should be determined empirically for the specific cell type.
-
Quantification:
-
Carefully remove the inserts.
-
Wipe the top of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated to the bottom of the well. This can be done by lysing the cells and using a fluorescent dye, or by counting the cells on the underside of the membrane after staining.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).
Caption: Experimental workflow for a Transwell chemotaxis inhibition assay.
Protocol: Surface Plasmon Resonance (SPR) for Small Molecule-GPCR Interaction
SPR is a powerful, label-free technique to measure real-time binding kinetics[22][23]. Studying the interaction between a small molecule like C 021 and a membrane protein like CCR4 is challenging but achievable. The general approach involves immobilizing the purified, solubilized GPCR and flowing the small molecule over the surface[23][24].
Objective: To determine the binding affinity (KD) and kinetic rate constants (ka, kd) of this compound for the CCR4 receptor.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA chip)[25].
-
Purified, functional CCR4 receptor (often produced in insect or mammalian cells and solubilized in a mild detergent like DDM).
-
This compound.
-
SPR running buffer (e.g., HBS-EP+ containing a low concentration of the same detergent used for solubilization).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling, or NiCl₂ for His-tagged protein capture on an NTA chip)[25][26].
Step-by-Step Methodology:
-
Surface Preparation & Immobilization (Trustworthiness):
-
The goal is to create a stable, active surface of CCR4 receptor[26].
-
Capture Method (Recommended): If using a His-tagged CCR4, immobilize it on an NTA sensor chip. This orients the receptor and often preserves its activity better than covalent coupling.
-
Covalent Coupling: Alternatively, use standard amine coupling chemistry on a CM5 chip.
-
Validation: A critical step is to confirm the immobilized receptor is active. This is done by injecting a known binding partner (e.g., a specific antibody or CCL22 itself) to ensure a robust binding response.
-
-
SPR Binding Assay:
-
Prepare a dilution series of this compound in running buffer. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM).
-
Inject each concentration of C 021 over the immobilized CCR4 surface and a reference flow cell (for background subtraction) at a constant flow rate[26].
-
Each injection cycle consists of:
-
Association Phase: Analyte (C 021) flows over the surface, allowing binding.
-
Dissociation Phase: Running buffer flows over the surface, allowing the complex to dissociate.
-
-
Regeneration: Between cycles, inject a mild regeneration solution (if necessary) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain sensorgrams showing the specific binding interaction.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Therapeutic Implications and Future Directions
The ability of this compound to potently block the CCR4 receptor highlights its potential as a therapeutic agent and a valuable research tool. By inhibiting the CCL22/CCR4 axis, such compounds could:
-
Reduce Tumor-Infiltrating Tregs: In oncology, blocking CCR4 could prevent the recruitment of immunosuppressive Tregs to the tumor, potentially enhancing the efficacy of immunotherapies like checkpoint inhibitors[9].
-
Alleviate Inflammatory Conditions: In diseases like atopic dermatitis, CCR4 antagonists could reduce the migration of pathogenic Th2 cells to the skin, thereby alleviating inflammation[6].
-
Treat Neuropathic Pain: Studies have shown that C 021 can reduce hypersensitivity in animal models of neuropathic pain, suggesting a role for the CCL22/CCR4 axis in modulating pain signaling in the central nervous system[10][27][28].
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of CCR4 antagonists for clinical development and exploring their efficacy in combination with other therapeutic modalities.
Conclusion
This compound is a potent and specific small-molecule antagonist of the CCR4 receptor. It does not act on the chemokine CCL22 directly, but rather functionally inhibits its biological activity by preventing it from binding to and activating CCR4. This antagonism effectively blocks downstream signaling and cellular chemotaxis. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in drug development and immunology who are investigating the critical role of the CCL22/CCR4 axis in human disease.
References
-
Mariani, M., et al. (n.d.). Dominance of CCL22 over CCL17 in induction of chemokine receptor CCR4 desensitization and internalization on human Th2 cells. PubMed. Retrieved from [Link]
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What are CCL22 modulators and how do they work? (2024). Retrieved from [Link]
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Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology, 880, 173166. Retrieved from [Link]
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Jopling, C., et al. (n.d.). CCL22-specific Antibodies Reveal That Engagement of Two Distinct Binding Domains on CCL22 Is Required for CCR4-mediated Function. PubMed. Retrieved from [Link]
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Zimmermann, J., et al. (2018). Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10. PMC - NIH. Retrieved from [Link]
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Khaibullin, T., et al. (2017). The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity. PMC - PubMed Central. Retrieved from [Link]
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CCL22 - Wikipedia. (n.d.). Retrieved from [Link]
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Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. Retrieved from [Link]
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Jin, S., et al. (2019). CCL22-Producing Resident Macrophages Enhance T Cell Response in Sjögren's Syndrome. Frontiers in Immunology. Retrieved from [Link]
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Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. PMC - PubMed Central. Retrieved from [Link]
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Gene Result CCL22 C-C motif chemokine ligand 22 [ (human)]. (n.d.). NCBI. Retrieved from [Link]
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A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved from [Link]
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Ivanov, Y.Y., et al. (2023). Macrophage-Derived Chemokine MDC/CCL22: An Ambiguous Finding in COVID-19. PMC. Retrieved from [Link]
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Gene Result CCR4 C-C motif chemokine receptor 4 [ (human)]. (n.d.). NCBI. Retrieved from [Link]
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A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. (2020). NIH. Retrieved from [Link]
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CCL17 and CCL22 chemokines within tumor microenvironment are related to infiltration of regulatory T cells in esophageal squamous cell carcinoma. (n.d.). Diseases of the Esophagus | Oxford Academic. Retrieved from [Link]
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C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152). (n.d.). Retrieved from [Link]
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A Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. Retrieved from [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]
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CCL22 protein expression summary. (n.d.). The Human Protein Atlas. Retrieved from [Link]
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CCL22-based peptide vaccines induce anti-cancer immunity by modulating tumor microenvironment. (2022). PMC - NIH. Retrieved from [Link]
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CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. (n.d.). MDPI. Retrieved from [Link]
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Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. (n.d.). MDPI. Retrieved from [Link]
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Immuno-Oncology T Cell-Mediated Chemotaxis Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). Retrieved from [Link]
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CCR4 Gene - GeneCards | CCR4 Protein | CCR4 Antibody. (n.d.). Retrieved from [Link]
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Chemotaxis Assays. (n.d.). ibidi. Retrieved from [Link]
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A Technical Guide to Investigating C 021 Dihydrochloride in Preclinical Models of Neuropathic Pain
Abstract
Neuropathic pain represents a significant clinical challenge, with existing therapies often providing insufficient relief and substantial side effects. The chemokine system, a critical component of the neuro-immune axis, has emerged as a promising area for therapeutic intervention. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the preclinical investigation of C 021 dihydrochloride, a potent antagonist of the C-C chemokine receptor 4 (CCR4), for the treatment of neuropathic pain. We will explore the scientific rationale for targeting CCR4, detail the compound's mechanism of action, and provide validated, step-by-step protocols for in vivo efficacy studies. This document is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: The Scientific Rationale for Targeting CCR4 in Neuropathic Pain
Neuropathic pain is a chronic condition arising from damage or disease affecting the somatosensory nervous system[1]. The underlying pathophysiology is complex, involving peripheral and central sensitization, neuroinflammation, and maladaptive plasticity. A key driver of these processes is the interaction between neuronal and immune cells, largely mediated by chemokines and their receptors[2][3].
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor critically involved in immune cell trafficking[4]. While its roles in immunology and oncology are well-studied, its involvement in nociceptive signaling is a more recent and compelling discovery. CCR4 is expressed on a variety of cells relevant to pain pathways, including neurons, microglia, astroglia, and macrophages, located in the dorsal root ganglion (DRG) and spinal cord[1][5].
The rationale for investigating the CCR4 antagonist this compound stems from the following key insights:
-
Upregulation of a Key Ligand: Following peripheral nerve injury, the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1) is significantly upregulated in the spinal cord[1]. CCL2 is a potent pronociceptive factor known to contribute to the development and maintenance of neuropathic pain[2][5][6].
-
A Non-Canonical Signaling Pathway: While CCL2 is the canonical ligand for the CCR2 receptor, compelling evidence demonstrates that it can also exert its pain-promoting effects by signaling through CCR4[1][7]. Studies have shown that the pronociceptive effects of CCL2 can be diminished by the administration of C 021, directly implicating the CCL2/CCR4 axis in neuropathic pain[1].
-
Modulation of Neuroinflammation: The analgesic action of C 021 is linked to its ability to suppress neuroinflammation. Specifically, blocking CCR4 reduces the activation of microglia and macrophages in the spinal cord and decreases the production of pronociceptive factors like Interleukin-1β (IL-1β) and IL-18 following nerve injury[8].
Therefore, targeting CCR4 with a selective antagonist like C 021 represents a logical and scientifically-grounded strategy to disrupt the neuro-immune signaling cascade that sustains chronic neuropathic pain.
Section 2: Pharmacology and Mechanism of Action of this compound
This compound is a potent and orally bioavailable small molecule antagonist of the CCR4 receptor, with IC50 values of 0.14 µM and 0.039 µM for inhibiting chemotaxis in human and mouse cells, respectively[9]. Its mechanism of action in the context of neuropathic pain involves the direct blockade of the CCR4 receptor, preventing its activation by pronociceptive chemokines.
Mechanism of Action Pathway
Peripheral nerve injury triggers a cascade of events beginning at the DRG and extending into the dorsal horn of the spinal cord. Damaged neurons and surrounding glial cells release CCL2. This chemokine binds to CCR4 receptors on microglia, leading to their activation. Activated microglia, in turn, release a host of inflammatory mediators (e.g., IL-1β, TNF-α) that enhance the excitability of second-order sensory neurons, a key process in central sensitization. C 021 physically occupies the ligand-binding site on the CCR4 receptor, preventing this entire downstream signaling cascade.
Caption: Mechanism of C 021 in blocking neuropathic pain signaling.
Pharmacological Data Summary
While comprehensive pharmacokinetic data is proprietary, preclinical studies provide key efficacy parameters.
| Parameter | Value / Observation | Source |
| Target | C-C Chemokine Receptor 4 (CCR4) | [4][9] |
| Effect | Receptor Antagonist | [1][7][8] |
| In Vitro Potency | IC50 (mouse chemotaxis): 0.039 µM | [9] |
| Administration Route | Intraperitoneal (i.p.), Intrathecal (i.t.) | [1][8] |
| In Vivo Effect | Dose-dependently reduces mechanical & thermal hypersensitivity | [1][8] |
| Secondary Effect | Enhances analgesic potency of morphine and buprenorphine | [1][7] |
| Cellular Effect | Reduces microglia/macrophage activation; decreases IL-1β | [8] |
Section 3: Preclinical Validation Workflow for this compound
This section provides a validated, field-proven workflow for assessing the efficacy of C 021 in a rodent model of neuropathic pain. The Chronic Constriction Injury (CCI) model is selected as it has been successfully used in published studies of C 021[1][8]. The primary endpoint will be the reversal of mechanical allodynia, a clinically relevant pain symptom.
Experimental Workflow Diagram
Caption: Workflow for preclinical efficacy testing of C 021.
Protocol 3.1: Chronic Constriction Injury (CCI) Model
This protocol describes the induction of neuropathic pain via loose ligation of the sciatic nerve. This model produces robust and lasting hypersensitivity[1].
Materials:
-
Adult Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 or 5-0 chromic gut suture
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the lateral surface of the midthigh on the desired limb. Cleanse the area with an antiseptic solution.
-
Incision: Make a small incision through the skin and fascia overlying the biceps femoris muscle.
-
Nerve Exposure: Bluntly dissect through the biceps femoris to expose the common sciatic nerve. It is critical to minimize bleeding and muscle damage to avoid inflammatory pain confounding the results.
-
Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of chromic gut suture around the sciatic nerve, with about 1 mm spacing between them.
-
Closure: Close the muscle layer with a simple interrupted suture and the skin with wound clips or sutures.
-
Post-Operative Care: Administer post-operative analgesia (e.g., carprofen) for 48 hours. Monitor animals for signs of distress, infection, and weight loss. Sham-operated animals undergo the exact same procedure, including nerve exposure, but without ligature placement.
Protocol 3.2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated testing platform with a wire mesh floor
-
Testing chambers
Procedure:
-
Acclimatization: Place animals in individual chambers on the mesh platform for at least 30-60 minutes before testing to allow for cessation of exploratory behavior. This step is crucial for obtaining reliable data.
-
Filament Application: Apply von Frey filaments to the mid-plantar surface of the hind paw (the territory of the sciatic nerve). Begin with a filament in the middle of the expected response range (e.g., 2.0 g).
-
Stimulus Delivery: Press the filament perpendicularly against the paw until it just begins to bend. Hold for 3-5 seconds.
-
Response: A positive response is a sharp, brisk withdrawal of the paw. Ambulation or incidental movement is not considered a positive response.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, select the next smaller filament.
-
If there is no response, select the next larger filament.
-
Continue this pattern until six stimuli have been recorded after the first change in response.
-
-
Data Calculation: Use the pattern of positive and negative responses to calculate the 50% paw withdrawal threshold using the formula provided by Dixon or an online calculator. This method provides an unbiased estimate of the mechanical threshold.
Section 4: Data Interpretation and Best Practices
Expected Outcomes: Following successful CCI surgery, animals should exhibit a significant decrease in their paw withdrawal threshold in the ipsilateral (injured) paw compared to their pre-surgery baseline and to the contralateral paw. This hypersensitivity typically develops within 7-14 days. Administration of an effective dose of this compound is expected to produce a time-dependent increase in the withdrawal threshold, indicating analgesia.
Data Presentation: Results are typically presented as the Paw Withdrawal Threshold (in grams) over time. To normalize data and compare efficacy across different compounds or doses, data can be converted to Percent Maximum Possible Effect (%MPE) using the following formula:
%MPE = [(Post-drug Threshold - Post-injury/Pre-drug Threshold) / (Cutoff Threshold - Post-injury/Pre-drug Threshold)] * 100
A cutoff threshold (e.g., 15g for rats) is used to prevent tissue damage.
Trustworthiness & Troubleshooting: A self-validating experimental design includes critical controls.
| Issue / Pitfall | Causality / Explanation | Mitigation Strategy |
| High Variability in Behavioral Data | Insufficient animal acclimatization; inconsistent stimulus application; experimenter bias. | Extend acclimatization time; ensure consistent filament application technique; blind the experimenter to treatment groups. |
| No Significant Hypersensitivity Post-CCI | Improper nerve ligation (too tight causing damage, too loose causing no effect); surgical inflammation. | Standardize suture tension; allow sufficient time (at least 7 days) for neuropathic pain to develop over post-surgical inflammation. |
| Lack of C 021 Efficacy | Inappropriate dose or administration route; poor compound stability or solubility. | Perform a dose-response study. Confirm compound formulation and solubility; use both i.p. and i.t. routes to distinguish peripheral vs. central effects. |
| Sham Group Shows Pain Behavior | Excessive muscle damage during surgery causing inflammatory pain. | Refine surgical technique to minimize tissue trauma during nerve exposure. |
Section 5: Conclusion and Future Directions
The preclinical evidence strongly supports the investigation of this compound as a therapeutic candidate for neuropathic pain.[1][8] The antagonist's mechanism, targeting the CCL2/CCR4 neuro-immune axis, represents a departure from traditional analgesics and offers the potential for disease modification by directly targeting underlying neuroinflammation.[8]
Future research should focus on establishing a full pharmacokinetic/pharmacodynamic (PK/PD) profile, exploring efficacy in other neuropathic pain models (e.g., diabetic neuropathy, chemotherapy-induced neuropathy), and assessing potential side effects and long-term safety. The ability of C 021 to enhance opioid analgesia suggests its potential use in polytherapy, which could allow for lower opioid doses and a reduced risk of tolerance and dependence.[1] By following the rigorous, validated protocols outlined in this guide, researchers can generate the high-quality, reproducible data necessary to advance this promising therapeutic strategy toward clinical translation.
References
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C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals.
-
Piotrowska, A., et al. (2022). Targeting Chemokines and Chemokine GPCRs to Enhance Strong Opioid Efficacy in Neuropathic Pain. Pharmaceuticals (Basel).
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Popiolek-Barczyk, K., et al. (2021). Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In. International Journal of Molecular Sciences.
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Luo, H., et al. (2022). CCL2/CCR2 Contributes to the Altered Excitatory-inhibitory Synaptic Balance in the Nucleus Accumbens Shell Following Peripheral Nerve Injury-induced Neuropathic Pain. Neuroscience Bulletin.
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Piotrowska, A., et al. (2021). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology.
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Bogacka, J., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology.
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Piotrowska, A., et al. (2023). Targeting Members of the Chemokine Family as a Novel Approach to Treating Neuropathic Pain. International Journal of Molecular Sciences.
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Piotrowska, A., et al. (2021). Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain. Journal of Neuroinflammation.
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Biber, K., et al. (2014). Neuronal CC chemokines: the distinct roles of CCL21 and CCL2 in neuropathic pain. Frontiers in Cellular Neuroscience.
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Sun, L., et al. (2021). CCL2 facilitates spinal synaptic transmission and pain via interaction with presynaptic CCR2 in spinal nociceptor terminals. Journal of Neuroinflammation.
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Li, T., et al. (2023). Research Progress of CCL2-CCR2 Signaling in Neuropathic Pain. Austin Journal of Anesthesia and Analgesia.
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da Silva, J. A. C., et al. (2021). Chemokines and Pain in the Trigeminal System. Frontiers in Pain Research.
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Zhang, Z-J. & Ji, R-R. (2014). Chemokine Signaling and the Management of Neuropathic Pain. Annals of Kinesiology.
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What are CCR4 antagonists and how do they work? Patsnap Synapse. (2024).
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Technical Safety & Handling Guide: C-021 Dihydrochloride
Topic: C-021 Dihydrochloride Safety and Handling Guidelines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
C-021 dihydrochloride is a potent, high-affinity antagonist of the C-C chemokine receptor type 4 (CCR4) .[1][2] It is widely utilized in immunological and oncological research to inhibit the migration of regulatory T cells (Tregs) and Th2 cells recruited by ligands CCL17 (TARC) and CCL22 (MDC).
Unlike many lipophilic small molecule inhibitors that require harsh organic co-solvents, the dihydrochloride salt form of C-021 confers significant water solubility, simplifying in vivo formulation. However, this property also introduces specific stability challenges regarding hygroscopicity that researchers must manage to maintain compound integrity.
Chemical Identification
| Property | Specification |
| Compound Name | C-021 dihydrochloride |
| Synonyms | Compound 1b (dihydrochloride salt) |
| CAS Number | 1784252-84-1 (Salt); 864289-85-0 (Free Base) |
| Molecular Formula | C₂₇H₄₁N₅O₂[2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 540.57 g/mol |
| Target | CCR4 (IC₅₀: 18 nM binding; 140 nM chemotaxis) |
| Appearance | White to off-white solid |
Mechanism of Action & Signaling
Understanding the mechanism is critical for designing valid experiments. C-021 functions by competitively blocking the binding of chemokine ligands (CCL17/CCL22) to the extracellular domain of CCR4. This blockade prevents the G-protein coupled receptor (GPCR) conformational change required to trigger the downstream chemotactic signaling cascade (PI3K/Akt and ERK pathways).
Figure 1: CCR4 Antagonism Pathway
The following diagram illustrates the blockade of ligand-induced signaling by C-021.
Figure 1 Caption: C-021 competitively binds CCR4, preventing CCL17/22 interaction and inhibiting downstream PI3K/Akt-mediated chemotaxis.
Physicochemical Properties & Solubility
The dihydrochloride salt is chosen specifically to enhance aqueous solubility. However, improper solvent choice can lead to precipitation or degradation.
Solubility Profile
| Solvent | Max Solubility | Handling Notes |
| Water | ~50 mM (27 mg/mL) | Preferred. May require gentle warming (37°C) or sonication. |
| DMSO | ~100 mM (54 mg/mL) | Excellent for stock solutions. Hygroscopic; keep anhydrous. |
| Ethanol | Low / Insoluble | Not recommended for stock preparation. |
Expert Insight: The "Salt Switch"
Critical Protocol: Many researchers habitually dissolve organic inhibitors in DMSO. While C-021 2HCl is soluble in DMSO, its high water solubility allows for direct dissolution in aqueous buffers (PBS or Saline) for in vivo use. This eliminates the need for DMSO in animal studies, reducing vehicle toxicity and experimental artifacts.
Safety & Hazard Profile (HSE)
As a bioactive research chemical, C-021 dihydrochloride has not undergone full toxicological characterization. It must be treated as a Potent Pharmacological Agent .
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE)[8]
-
Respiratory: N95/P2 respirator or handling within a certified Fume Hood is mandatory for dry powder to prevent inhalation of particulates.
-
Skin: Nitrile gloves (double-gloving recommended for stock preparation).
-
Eyes: Chemical safety goggles.
Emergency Procedures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and copious amounts of water.[6] Remove contaminated clothing.[6]
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting eyelids.
Handling & Storage Protocols
The stability of C-021 2HCl is heavily dependent on moisture control. The HCl salt is hygroscopic ; exposure to humid air will cause the powder to clump and may accelerate hydrolysis.
Figure 2: Storage & Reconstitution Workflow
Standardized workflow to ensure compound stability and accuracy.
Figure 2 Caption: Workflow emphasizing temperature equilibration to prevent condensation, a critical step for hygroscopic HCl salts.
Detailed Storage Guidelines
-
Solid State: Store at -20°C . The vial must be kept in a sealed container with active desiccant (silica gel).
-
Equilibration (Crucial): Before opening the vial, allow it to warm to Room Temperature (RT) for at least 1 hour. Opening a cold vial introduces condensation, which degrades the salt.
-
Stock Solutions: Store at -80°C . Stable for up to 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes (e.g., 20 µL or 50 µL).
Experimental Protocols
A. In Vitro Reconstitution (Stock Preparation)
Goal: Prepare a 10 mM Stock Solution.
-
Calculate mass required:
.-
Example: To make 1 mL of 10 mM stock, weigh 5.41 mg .
-
-
Add DMSO or Sterile Water .
-
Note: If using water, the solution may require brief sonication (10-20 seconds) to ensure complete dissolution.
-
-
Vortex until clear.
-
Filter sterilize (0.22 µm PVDF or PES) if using for cell culture.
B. In Vivo Formulation (Mouse Model)
Goal: Prepare a 5 mg/kg dose for intraperitoneal (i.p.) injection.
-
Vehicle: Sterile Saline (0.9% NaCl) or PBS.
-
Solubility Advantage: No DMSO/Corn oil required.
Protocol:
-
Weigh the required amount of C-021 2HCl.
-
Dissolve directly in sterile saline to achieve a concentration of 0.5 - 1.0 mg/mL .
-
Sonicate if necessary to ensure clarity.
-
Dosing: For a 20 g mouse at 5 mg/kg, inject 100 µL of a 1 mg/mL solution.
-
Frequency: Common regimens include daily administration (QD) or twice daily (BID) depending on the model (e.g., neuropathic pain vs. tumor xenograft).
References
-
MedChemExpress. C-021 dihydrochloride Product Datasheet. Retrieved from
-
Tocris Bioscience. C 021 dihydrochloride: CCR4 Antagonist.[1] Retrieved from
-
Mika, J., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain.[8] European Journal of Pharmacology.[8] Retrieved from
-
Yokoyama, K., et al. (2008). Potent CCR4 Antagonists: Synthesis and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry.[9] (Foundational chemistry reference for C-021 class compounds).
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- 5. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Putrescine - Wikipedia [en.wikipedia.org]
- 8. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Documents [merckmillipore.com]
C-021 Dihydrochloride: A Technical Guide for Preclinical Research
Preamble: A Note on Scope and Origins
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potent CC chemokine receptor 4 (CCR4) antagonist, C-021 dihydrochloride. It is critical to establish at the outset that C-021 dihydrochloride is predominantly recognized as a preclinical research tool. Despite its utility in elucidating the role of the CCR4 pathway in various disease models, a comprehensive, publicly available record detailing its initial discovery, lead optimization, and progression through formal preclinical toxicology or clinical trials is conspicuously absent. Commercial suppliers such as Tocris Bioscience and MedChemExpress provide the compound for research purposes, offering key pharmacological data but no information on its developmental history[1]. Consequently, this guide will focus on the established scientific integrity and application of C-021 dihydrochloride as a research compound, synthesizing available data to inform its effective use in a laboratory setting.
The Scientific Rationale: Targeting the CCR4 Axis
The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of pathologies, including inflammatory disorders, neuropathic pain, and oncology. CCR4 is a G protein-coupled receptor (GPCR) primarily expressed on Th2 lymphocytes, regulatory T cells (Tregs), and some cancer cells. Its endogenous ligands, CCL17 and CCL22, mediate the trafficking of these immune cells to sites of inflammation and into the tumor microenvironment. By antagonizing CCR4, it is hypothesized that the pathological congregation of these cells can be inhibited, thereby mitigating disease progression. C-021 dihydrochloride was developed as a potent and selective small molecule antagonist to probe the therapeutic potential of this hypothesis.
Mechanism of Action: Potent and Selective CCR4 Antagonism
C-021 dihydrochloride exerts its biological effects through direct competitive antagonism of the CCR4 receptor. This has been validated through a series of in vitro assays that demonstrate its ability to disrupt key receptor functions at nanomolar concentrations.
Inhibition of Chemotaxis
The primary function of the CCR4-ligand axis is to direct cell migration. C-021 dihydrochloride has been shown to be a potent inhibitor of functional chemotaxis in both human and mouse cells, with IC50 values of 140 nM and 39 nM, respectively[1]. This demonstrates the compound's ability to effectively block the cellular migratory response to CCR4 ligands.
Disruption of G-Protein Coupling
Upon ligand binding, CCR4, like other GPCRs, activates intracellular signaling cascades via G-protein coupling. A key method to quantify this is the [³⁵S]GTPγS binding assay, which measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. C-021 dihydrochloride effectively prevents human CCL22-induced [³⁵S]GTPγS binding to the CCR4 receptor with an IC50 of 18 nM, confirming its direct antagonistic effect on receptor activation[1].
Figure 1: Mechanism of Action of C-021 Dihydrochloride.
Preclinical Applications and In Vivo Efficacy
The utility of C-021 dihydrochloride as a research tool has been demonstrated in several preclinical models, most notably in the fields of neuropathic pain and oncology.
Neuropathic Pain
Recent studies have implicated the CCR4 axis in the pathogenesis of neuropathic pain. In a mouse model of chronic constriction injury (CCI), a single intrathecal or intraperitoneal administration of C-021 dihydrochloride was shown to dose-dependently diminish neuropathic pain-related behaviors. Furthermore, the study revealed that C-021 could enhance the analgesic properties of morphine. These findings suggest that CCR4 antagonists could be a potential therapeutic avenue for the management of neuropathic pain.
| Parameter | Route of Administration | Effective Dose | Observed Effect |
| Tactile Hypersensitivity | Intrathecal (i.t.) | 30 µg | Significant attenuation |
| Tactile Hypersensitivity | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Significant attenuation |
| Thermal Hypersensitivity | Intrathecal (i.t.) | 30 µg | Significant reduction |
Cutaneous T-cell Lymphoma (CTCL)
In the context of CTCL, where malignant T-cells often express CCR4, C-021 dihydrochloride has been used to investigate the effects of CCR4 blockade. In vitro studies on CTCL cell lines (MJ and HuT 78) have shown that C-021 treatment leads to a decrease in CCR4 expression. This is attributed to the internalization of the receptor upon antagonist binding.
Experimental Protocols
The following protocols are synthesized from available literature and are intended to serve as a guide for researchers.
In Vitro Chemotaxis Assay
-
Cell Preparation: Isolate primary T-cells or use a T-cell line known to express CCR4. Resuspend cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Antagonist Preparation: Prepare a stock solution of C-021 dihydrochloride in DMSO. Serially dilute the compound in assay buffer to the desired concentrations.
-
Assay Setup: Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane. Add CCL22 (or another CCR4 ligand) to the lower wells. Add the cell suspension pre-incubated with C-021 dihydrochloride or vehicle control to the upper wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification: Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer.
-
Data Analysis: Plot the percentage of inhibition of chemotaxis against the concentration of C-021 dihydrochloride to determine the IC50 value.
Figure 2: In Vitro Chemotaxis Assay Workflow.
In Vivo Administration for Neuropathic Pain Model (Mouse)
-
Animal Model: Induce chronic constriction injury (CCI) of the sciatic nerve in adult male C57BL/6 mice.
-
Compound Preparation: For intraperitoneal (i.p.) injection, dissolve C-021 dihydrochloride in sterile saline. For intrathecal (i.t.) injection, dissolve in a smaller volume of sterile saline.
-
Administration:
-
Intraperitoneal: Administer C-021 dihydrochloride at doses ranging from 1-20 mg/kg.
-
Intrathecal: Under light isoflurane anesthesia, perform a lumbar puncture between the L5 and L6 vertebrae and inject a small volume (e.g., 5 µL) of the C-021 dihydrochloride solution (e.g., at a concentration to deliver 10-30 µg per mouse).
-
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus at baseline and at various time points post-injection (e.g., 1, 4, and 24 hours).
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the C-021 dihydrochloride-treated groups and the vehicle control group.
Concluding Remarks and Future Directions
C-021 dihydrochloride is a valuable research tool for the investigation of the CCR4 signaling pathway. Its high potency and demonstrated in vivo activity make it suitable for a range of preclinical studies aimed at validating CCR4 as a therapeutic target. However, the lack of publicly available data on its discovery and development journey underscores its current status as a research compound rather than a clinical candidate.
For drug development professionals, C-021 dihydrochloride can serve as a benchmark compound in the design and evaluation of novel CCR4 antagonists. Future research utilizing this compound could further elucidate the role of CCR4 in other inflammatory and autoimmune diseases, as well as in different cancer types. Further characterization of its pharmacokinetic and pharmacodynamic properties would also be of significant value to the research community.
References
Sources
C 021 Dihydrochloride: A Potent CCR4 Antagonist for Neuromodulation and Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rising Significance of CCR4 in Modern Therapeutics
The C-C chemokine receptor 4 (CCR4) has emerged as a pivotal target in drug discovery, implicated in a spectrum of pathologies ranging from chronic inflammatory conditions to cancer. As a key mediator of immune cell trafficking, CCR4 and its ligands, CCL17 and CCL22, orchestrate the migration of various leukocyte populations, including T helper 2 (Th2) cells and regulatory T cells (Tregs). This guide provides a comprehensive technical overview of C 021 dihydrochloride, a potent and selective small-molecule antagonist of CCR4, exploring its mechanism of action, synthesis, and preclinical evaluation, with a forward-looking perspective on its therapeutic potential.
The Molecular Pharmacology of this compound: A Deep Dive into its Mechanism of Action
This compound is a cell-permeable diaminoquinazoline compound that exhibits high-affinity antagonism at the CCR4 receptor.[1] Its mechanism of action is centered on the competitive inhibition of ligand binding, thereby preventing receptor activation and subsequent downstream signaling cascades.
Potency and In Vitro Activity
This compound has demonstrated potent inhibitory activity in various in vitro assays. It effectively blocks functional chemotaxis in both human and mouse cells, with IC50 values of 140 nM and 39 nM, respectively.[2] Furthermore, it potently inhibits the binding of the CCR4 ligand CCL22 to the receptor, as evidenced by its ability to prevent human CCL22-derived [35S]GTPγS binding with an IC50 of 18 nM.[2]
| Parameter | Species | IC50 Value |
| Functional Chemotaxis | Human | 140 nM |
| Functional Chemotaxis | Mouse | 39 nM |
| [35S]GTPγS Binding (hCCL22) | Human | 18 nM |
Table 1: In Vitro Potency of this compound[2]
The CCR4 Signaling Cascade and its Inhibition
Upon binding of its cognate ligands (CCL17 and CCL22), CCR4, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits triggers downstream effector pathways, including the activation of phospholipase C (PLC) and the phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways culminate in a variety of cellular responses, most notably chemotaxis, the directed migration of cells along a chemical gradient. This compound, by blocking the initial ligand-receptor interaction, effectively abrogates these downstream signaling events.
Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for this compound has not been published in peer-reviewed literature, its structure as a 2,4-diaminoquinazoline derivative suggests a plausible synthetic route based on established methodologies for this class of compounds. The synthesis would likely involve a multi-step process culminating in the formation of the quinazoline core, followed by the introduction of the cycloheptylamino and piperidinylpiperidine moieties.
Postulated Synthetic Workflow
A generalized synthetic scheme would likely proceed as follows:
-
Formation of the Quinazoline Core: This can be achieved through various methods, such as the reaction of an appropriately substituted anthranilonitrile with a guanidine derivative.
-
Introduction of the C4-substituent: The cycloheptylamino group at the C4 position can be introduced via nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine atom, on the quinazoline ring.
-
Introduction of the C2-substituent: The piperidinylpiperidine moiety at the C2 position can be installed through a similar nucleophilic substitution reaction.
-
Salt Formation: The final step would involve the conversion of the free base to the dihydrochloride salt to enhance its solubility and stability.
Preclinical Evaluation: From Bench to In Vivo Models
The therapeutic potential of this compound has been investigated in several preclinical models, with promising results in the fields of neuropathic pain and oncology.
Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition that is often refractory to current treatments. Chemokine signaling pathways are increasingly recognized as crucial in the development of this condition.[3] Preclinical studies have demonstrated that this compound can significantly attenuate neuropathic pain-related behaviors.
In a mouse model of chronic constriction injury (CCI), both intrathecal and intraperitoneal administration of this compound dose-dependently diminished tactile and thermal hypersensitivity.[2] Furthermore, the compound was shown to reduce the activation of microglia and macrophages in the spinal cord and decrease the levels of pronociceptive interleukins such as IL-1β and IL-18.[4] These findings suggest that CCR4 antagonism with this compound may represent a novel therapeutic strategy for the management of neuropathic pain.
Oncology: Targeting the Tumor Microenvironment
The tumor microenvironment (TME) plays a critical role in cancer progression and immune evasion. Regulatory T cells (Tregs) are key immunosuppressive cells that are often recruited to the TME, where they dampen anti-tumor immune responses. The CCR4-CCL22 axis is a major pathway for Treg trafficking into tumors.[1] By blocking this pathway, CCR4 antagonists like this compound can potentially enhance anti-tumor immunity.
A recent study investigated the effects of this compound in cutaneous T-cell lymphoma (CTCL), a malignancy characterized by high CCR4 expression.[5][6] The study revealed that this compound exhibited multiple anti-tumor effects on CTCL cells in vitro, including:
-
Inhibition of chemotaxis in response to CCL17 and CCL22.[5]
-
Downregulation of CCR4 expression.[5]
-
Inhibition of cell proliferation.[5]
-
Induction of apoptosis and cell cycle arrest.[5]
-
Decreased colony formation.[5]
Crucially, in a CTCL xenograft mouse model, this compound was shown to inhibit tumor growth in vivo.[5][7] These findings strongly suggest that this compound holds promise as a therapeutic agent for CTCL and potentially other cancers where CCR4-mediated Treg infiltration is a key driver of immune suppression.[5][6]
| In Vitro Effect on CTCL Cells | Observation |
| Chemotaxis | Inhibited |
| CCR4 Expression | Downregulated |
| Cell Proliferation | Inhibited |
| Apoptosis | Induced |
| Colony Formation | Decreased |
Table 2: In Vitro Anti-Tumor Effects of this compound on CTCL Cells[5]
Experimental Protocols: A Guide for the Bench Scientist
The following are generalized protocols for the in vitro and in vivo evaluation of this compound, based on methodologies described in the literature.
In Vitro Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemoattractant.
Methodology:
-
Culture CCR4-expressing cells (e.g., a T-cell line or primary T cells) under standard conditions.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Load the bottom wells of a chemotaxis chamber (e.g., a Boyden chamber) with a solution containing a CCR4 ligand (e.g., CCL22) at a concentration known to induce maximal migration.
-
Place a porous membrane (typically 5 µm pore size for lymphocytes) between the top and bottom wells.
-
Add the pre-incubated cells to the top wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by microscopy or by using a plate reader after cell lysis and staining with a fluorescent dye.
-
Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
Methodology:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG mice).
-
Subcutaneously inject a suspension of human cancer cells that express CCR4 (e.g., a CTCL cell line) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound suitable for in vivo administration (e.g., dissolved in a vehicle such as DMSO and further diluted in saline or a solution containing PEG300 and Tween-80).
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Measure tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis, or flow cytometry to analyze the immune cell infiltrate).
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Future Perspectives and Conclusion
This compound represents a promising small-molecule CCR4 antagonist with demonstrated preclinical efficacy in models of neuropathic pain and cancer. Its ability to modulate the immune system by blocking the migration of key immune cell populations highlights its potential as a novel therapeutic agent.
While the current body of evidence is compelling, further research is warranted. A detailed, publicly available synthesis protocol would facilitate broader investigation of this compound. More extensive preclinical studies in a wider range of cancer models are needed to fully elucidate its potential in immuno-oncology. As of now, there is no publicly available information on the clinical development of this compound. Future clinical trials will be essential to determine its safety and efficacy in human patients.
References
-
Mika, J., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Immunology, 11, 1241. [Link]
-
Wioleta, K., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology, 880, 173166. [Link]
-
Enriquez, J. S., et al. (2024). Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Clinical Cancer Research. [Link]
-
Lee, C., et al. (2021). CCR4 Antagonists in Cutaneous T-Cell Lymphoma (CTCL). MD Anderson Cancer Center OpenWorks. [Link]
-
Norman, P. (2018). CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment. ACS Medicinal Chemistry Letters, 9(10), 992-994. [Link]
-
Wojdas, A., et al. (2022). CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy of Neuropathic Pain. International Journal of Molecular Sciences, 23(24), 15638. [Link]
-
Enriquez, J. S., et al. (2024). Small molecule CCR4 antagonists in cutaneous T-cell lymphoma. bioRxiv. [Link]
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- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note: C 021 Dihydrochloride Experimental Protocol
Introduction & Mechanism of Action
C 021 dihydrochloride is a highly potent, selective antagonist of C-C Chemokine Receptor Type 4 (CCR4) .[1][2] CCR4 is a G-protein coupled receptor (GPCR) predominantly expressed on Th2 lymphocytes, regulatory T cells (Tregs), and platelets. Its primary ligands are CCL17 (TARC) and CCL22 (MDC) .
Upon ligand binding, CCR4 undergoes a conformational change that triggers G_i/o protein coupling, leading to:
-
Inhibition of adenylyl cyclase (decreasing cAMP).
-
Mobilization of intracellular calcium (
). -
Activation of the PI3K/Akt and MAPK/ERK pathways.
-
Cytoskeletal reorganization driving chemotaxis (cell migration).
Therapeutic Relevance: C 021 effectively blocks the interaction between CCR4 and its ligands (CCL17/CCL22), thereby inhibiting immune cell recruitment to sites of inflammation. This mechanism is critical in research areas including:
-
Neuropathic Pain: Blocking CCR4 on microglia and macrophages reduces neuroinflammation and hypersensitivity.[3]
-
Oncology: Preventing Treg recruitment to the tumor microenvironment (TME) to enhance anti-tumor immunity.
-
Allergic Inflammation: Reducing Th2 cell infiltration in atopic dermatitis and asthma models.
Chemical Properties & Reconstitution[2]
Physico-Chemical Data
| Parameter | Specification |
| Chemical Name | This compound |
| Molecular Weight | 540.57 g/mol |
| Formula | |
| Appearance | White to off-white solid |
| Purity |
Reconstitution Protocol
Proper reconstitution is vital for experimental reproducibility. This compound is a salt form, enhancing water solubility compared to the free base, but DMSO is often preferred for higher concentration stocks.
Solubility Table:
| Solvent | Max Solubility | Preparation Notes |
|---|---|---|
| DMSO | 100 mM (54 mg/mL) | Recommended for Stock. Vortex gently. |
| Water | 50 mM (27 mg/mL) | May require ultrasonic bath and warming (37°C). |
| Ethanol | Insoluble | Avoid using ethanol for stock preparation. |
Storage of Stock Solutions:
-
-80°C: Stable for 6 months.[2]
-
-20°C: Stable for 1 month.
-
Note: Aliquot into single-use vials to avoid freeze-thaw cycles, which degrade the compound.
Signaling Pathway Visualization
The following diagram illustrates the CCR4 signaling cascade and the specific blockade point of C 021.
Caption: C 021 prevents CCL17/22 binding to CCR4, blocking downstream Calcium flux and Chemotaxis.[2][3][4][5][6]
In Vitro Protocol: CCR4 Chemotaxis Assay
This protocol measures the ability of C 021 to inhibit the migration of CCR4-expressing cells (e.g., CCRF-CEM T-lymphoblasts or murine Th2 cells) toward a CCL22 gradient.
Materials
-
Cells: CCRF-CEM (human T lymphoblast) or isolated murine Th2 cells.
-
Chemoattractant: Recombinant Human CCL22 (10 nM final concentration).
-
Assay Buffer: RPMI-1640 + 0.1% BSA (Serum-free to prevent background migration).
-
Chamber: 96-well Transwell plate (5.0 µm pore size).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest cells and wash 2x with Assay Buffer.
-
Resuspend at
cells/mL. -
Critical: Starve cells in serum-free buffer for 1 hour prior to assay to sensitize receptors.
-
-
Compound Treatment (Pre-Incubation):
-
Prepare serial dilutions of C 021 in Assay Buffer (Range: 1 nM to 10 µM).
-
Incubate cells with C 021 for 15-30 minutes at 37°C before adding to the Transwell. This ensures receptor occupancy.
-
-
Chemotaxis Setup:
-
Lower Chamber: Add 600 µL Assay Buffer containing 10 nM CCL22 .
-
Upper Chamber: Add 100 µL of the pre-incubated cell/drug suspension.
-
Controls:
-
Negative Control: Buffer only in lower chamber (Random migration).
-
Positive Control: CCL22 in lower chamber + Vehicle (DMSO) treated cells.
-
-
-
Incubation:
-
Incubate for 2-4 hours at 37°C, 5%
.
-
-
Quantification:
-
Remove upper inserts carefully.
-
Quantify migrated cells in the lower chamber using flow cytometry (fixed volume count) or ATP-luminescence assay (e.g., CellTiter-Glo).
-
Expected Results (IC50 Reference)
| Species | Assay Type | Expected IC50 |
| Human | Chemotaxis (CCRF-CEM) | ~140 nM |
| Human | Ligand Binding ( | 18 nM |
| Mouse | Chemotaxis (Th2 Cells) | ~39 nM |
In Vivo Protocol: Neuropathic Pain Model[7]
Rationale: C 021 is highly effective in blocking microglia activation in the spinal cord. Route: Intraperitoneal (i.p.) or Intrathecal (i.t.).[5] Oral administration is not recommended due to poor bioavailability.
Preparation for Injection (i.p.)
-
Vehicle: Saline (0.9% NaCl) or PBS. If stock is in DMSO, dilute such that final DMSO < 5%.
-
Dosage: 1 - 20 mg/kg.
-
Frequency: Daily (QD) or single dose depending on the model.
Experimental Workflow (Chronic Constriction Injury - CCI)
Caption: Workflow for assessing C 021 efficacy in a neuropathic pain model.
-
Induction: Perform surgery (e.g., sciatic nerve ligation) on Day 0.
-
Baseline: Allow recovery (typically 7-14 days) until hypersensitivity is established. Measure baseline thresholds using Von Frey filaments (tactile) or Hargreaves test (thermal).
-
Administration:
-
Readout: Re-test pain thresholds at 1h, 4h, and 24h post-injection.
-
Molecular Analysis: Harvest spinal cord tissue to assess microgliosis (Iba-1 staining) or pERK1/2 levels. C 021 treatment should significantly reduce the pERK/tERK ratio.[2]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Buffer | High concentration in aqueous buffer | Predilute in DMSO to 1000x, then spike into buffer while vortexing. Keep final DMSO < 0.1%. |
| Low Inhibition (In Vitro) | Insufficient pre-incubation | Ensure cells are incubated with C 021 for at least 20 mins before adding ligand. |
| No Effect (In Vivo) | Oral administration used | Switch to i.p. or i.t. injection.[2][3][4][5] C 021 has poor oral bioavailability. |
| High Background Migration | Serum in assay buffer | Use BSA (0.1%) instead of FBS in the chemotaxis buffer. |
References
-
MedChemExpress. C-021 dihydrochloride Product Information & Biological Activity. Retrieved from
-
Tocris Bioscience. this compound: CCR4 Antagonist.[4] Retrieved from
-
Zychowska, M., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine... Frontiers in Immunology.[5] Retrieved from
-
R&D Systems. this compound Technical Data Sheet. Retrieved from
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- 6. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the In Vivo Dissolution of C 021 Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution and formulation of C 021 dihydrochloride for in vivo studies. This compound is a potent and selective CC chemokine receptor 4 (CCR4) antagonist, a critical target in immunology and oncology research.[1][2] The successful delivery of this compound in animal models is paramount for accurate and reproducible experimental outcomes. These application notes detail the physicochemical properties of this compound, provide step-by-step protocols for its dissolution, and explain the scientific rationale behind formulation choices to ensure solution stability and physiological compatibility.
Introduction to this compound
This compound is a small molecule inhibitor of the CCR4 receptor, which plays a significant role in the migration of regulatory T cells (Tregs) to tumor sites and sites of inflammation.[3] By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, C 021 can modulate the immune response, making it a valuable tool for investigating the therapeutic potential of CCR4 antagonism in various disease models.[4] Given its dihydrochloride salt form, this compound exhibits favorable aqueous solubility, a key attribute for developing parenteral formulations.[5]
Mechanism of Action: A Visualized Pathway
The efficacy of this compound stems from its ability to disrupt the signaling cascade initiated by chemokine binding to CCR4. The following diagram illustrates the targeted mechanism.
Caption: A decision-making workflow for preparing this compound solutions.
Stability Considerations
-
Aqueous Stability: As a hydrochloride salt, this compound solutions may be susceptible to degradation over time, especially if the pH is not controlled. [6][7]It is always best practice to use freshly prepared solutions.
-
Freeze-Thaw Cycles: For stock solutions in DMSO, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. [1]* Hygroscopicity: The dihydrochloride salt may be hygroscopic. [1]It is important to store the solid compound in a desiccator, sealed away from moisture. [1]
Conclusion
The successful use of this compound in in vivo research hinges on proper dissolution and formulation. By understanding its physicochemical properties and adhering to sterile preparation techniques, researchers can prepare stable and physiologically compatible solutions. The choice of vehicle, whether a simple aqueous solution or a co-solvent system, should be guided by the required concentration and the specific needs of the animal model. The protocols and considerations outlined in these application notes provide a robust framework for the effective in vivo application of this potent CCR4 antagonist.
References
-
Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Pharmacology, 11, 570. [Link]
-
Parmar, V. K., et al. (2014). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Applied Pharmaceutical Science, 4(3), 061-067. [Link]
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Wikipedia. Daridorexant. [Link]
-
Nema, S., & Brendel, R. J. (2011). Excipient Selection in Parenteral Formulation Development. Pharmaceutical Technology, 35(3), 114-131. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Methods of adjusting tonicity and pH values of some drugs and substances. International Journal of Advanced Research in Biological Sciences, 2(1), 1-6. [Link]
-
Kristensen, M., et al. (2018). Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. Pharmaceutics, 10(4), 239. [Link]
-
Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications, 10(1), 1-14. [Link]
-
Kahar, P., et al. (2019). Kahar Method: A Novel Calculation Method of Tonicity Adjustment. Journal of Applied Pharmaceutical Science, 9(12), 113-122. [Link]
-
Chan, S. Y., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1234. [Link]
-
Gaglio, A., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9136-9155. [Link]
-
Pharmlabs. Excipients. [Link]
-
Paulekuhn, G. S., et al. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Expert opinion on drug delivery, 4(4), 403-413. [Link]
-
ResearchGate. (PDF) Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation. [Link]
- Ansel, H. C., et al. (2014).
-
Pérez-Rodríguez, A., et al. (2022). Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development. Pharmaceutics, 14(1), 184. [Link]
-
Piotrowska, A., et al. (2020). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. Neurotoxicity Research, 38(1), 226-239. [Link]
-
ResearchGate. (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. [Link]
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ResearchGate. Excipient–Drug Interactions in Parenteral Formulations. [Link]
-
Lee, J. Y., et al. (2019). In Vitro/In Vivo Correlation of Two Extended-Release Cilostazol Formulations. Pharmaceutics, 11(10), 509. [Link]
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Bettinetti, G. P., et al. (2018). Tonicity Calculations: An Aid to Understanding. Journal of Pharmaceutical Sciences, 107(1), 30-34. [Link]
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Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International journal of pharmaceutics, 606, 120875. [Link]
-
Williams, H. D., et al. (2013). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Molecular Pharmaceutics, 10(7), 2586-2599. [Link]
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National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. [Link]
-
Academia.edu. Excipients Use in Parenteral and Lyophilized Formulation Development. [Link]
-
Scribd. Excipient Selection in Parenteral | PDF | Pharmaceutical Formulation | Acid. [Link]
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Chemistry Stack Exchange. Why formulate drugs as HCl salts when HCl is in stomach acid?. [Link]
-
YouTube. Adjustment of Tonicity. [Link]
-
Wikipedia. Piperine. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]
-
ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. ovid.com [ovid.com]
Application Note: Intraperitoneal (IP) Injection Protocol for C-021 Dihydrochloride
[1][2]
Abstract & Scope
This document provides a rigorous, standardized protocol for the formulation and Intraperitoneal (IP) administration of C-021 dihydrochloride (also known as Compound 21), a potent and selective CCR4 antagonist .
While generic protocols exist, C-021 requires specific handling due to its dihydrochloride salt form. This guide addresses critical solubility parameters, pH correction to prevent peritonitis, and validated dosing regimens (1–5 mg/kg) for murine models of neuropathic pain and hepatic inflammation.
Target Audience: In vivo pharmacologists, immunologists, and veterinary technicians.
Scientific Background & Mechanism
C-021 is a small-molecule antagonist of the C-C chemokine receptor type 4 (CCR4).[1] It blocks the binding of ligands CCL17 (TARC) and CCL22 (MDC) , thereby inhibiting the recruitment of Th2 cells, regulatory T cells (Tregs), and macrophages to sites of inflammation.
Mechanism of Action (Pathway)
The following diagram illustrates the blockade of the CCR4 signaling cascade by C-021.[2][3]
Figure 1: Mechanism of Action.[2][1][3][4][5] C-021 competitively inhibits the CCR4 receptor, preventing G-protein coupled signaling and subsequent immune cell migration.
Compound Information & Pre-Formulation
Critical Note on Salt Form: C-021 is supplied as a dihydrochloride salt (.2HCl). This significantly improves aqueous solubility compared to the free base but results in a highly acidic solution upon dissolution. pH neutralization is mandatory before IP injection to avoid abdominal irritation or precipitation.
| Parameter | Specification |
| Compound Name | C-021 dihydrochloride |
| CAS Number | 1784252-84-1 |
| Molecular Weight | 540.57 g/mol |
| Solubility (Water) | ~50 mM (27 mg/mL) |
| Solubility (DMSO) | ~100 mM (54 mg/mL) |
| Storage (Solid) | -20°C (1 month) or -80°C (6 months); Desiccate.[2] |
| Appearance | White to off-white solid |
Formulation Protocols
Choose the protocol based on your required concentration. Protocol A is preferred for standard dosing (up to 5 mg/kg) as it avoids organic solvents. Protocol B is for high-dose studies requiring concentrated stocks.
Protocol A: Aqueous Saline (Preferred for < 5 mg/kg)
Best for minimizing vehicle-induced toxicity.
-
Calculation: Calculate the total mass needed.
-
Example: 10 mice (25g each) at 5 mg/kg = 1.25 mg total active drug. Prepare 2.0 mg to account for dead volume.
-
-
Dissolution: Dissolve C-021 powder in sterile PBS (pH 7.4) .
-
Note: The solution will turn acidic.
-
-
pH Adjustment (CRITICAL):
-
Check pH using micro-pH strips.
-
Add 0.1 N NaOH dropwise under constant stirring until pH reaches 7.0 – 7.4 .
-
Warning: Do not overshoot pH > 7.5, or the free base may precipitate.
-
-
Sterilization: Pass through a 0.22 µm PES syringe filter .
Protocol B: Co-Solvent System (High Concentration)
Use if the compound precipitates in PBS or for doses > 10 mg/kg.
-
Stock Solution: Dissolve C-021 in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Dilution: Add reagents in the following strict order to prevent precipitation:
-
10% DMSO (containing C-021)
-
40% PEG300
-
5% Tween-80
-
45% Saline (warm to 37°C)
-
-
Mixing: Vortex vigorously after each addition.
In Vivo Dosing Strategy
Based on validated pharmacokinetic (PK) and pharmacodynamic (PD) data [1][2].
Validated Dosing Regimens
| Indication | Dose | Frequency | Duration | Ref |
| Neuropathic Pain | 5 mg/kg | b.i.d (Twice Daily) | 12 Days | [2] |
| Acute Liver Failure | 1 mg/kg | q.d.[2] (Once Daily) | 3 Days | [1] |
| Chemotaxis Blockade | 1-5 mg/kg | Single Bolus | Acute | [1] |
Injection Volume Guide (Mouse)
Standard IP volume is 10 mL/kg .
-
20g Mouse: 200 µL
-
25g Mouse: 250 µL
-
30g Mouse: 300 µL
Step-by-Step Injection Procedure
Phase 1: Preparation
-
Warm Formulation: Bring the C-021 solution to room temperature or 37°C. Cold injections cause hypothermia and pain.
-
Load Syringes: Use a 1 mL syringe with a 25G or 27G needle (5/8 inch).
-
Anesthesia (Optional): Brief isoflurane anesthesia is recommended for precise handling, though not strictly required for experienced handlers.
Phase 2: Restraint & Injection
-
Scruffing: Firmly scruff the mouse by the dorsal neck skin, securing the tail with your pinky finger. The abdomen should be taut and exposed.
-
Tilt: Tilt the mouse head-down (approx. 30°) to allow intestines to slide cranially, creating a safe injection zone in the lower abdomen.
-
Site Selection: Identify the lower right or left quadrant of the abdomen, avoiding the midline (linea alba) and the bladder.
-
Insertion: Insert the needle at a 30-45° angle , bevel up.
-
Depth: Insert approx. 4-5 mm. You should feel a subtle "pop" as it passes the abdominal wall.
-
-
Aspiration Test: Pull back slightly on the plunger.
-
Yellow fluid: Bladder puncture (Discard needle/syringe, monitor animal).
-
Green/Brown fluid: Bowel puncture (Euthanize animal immediately).
-
Air/Nothing: Safe to inject.
-
-
Administration: Inject slowly/smoothly.
-
Withdrawal: Withdraw needle and check for reflux. Massage the site gently to distribute the fluid.
Workflow Visualization
Figure 2: Formulation decision tree ensuring safety and solubility prior to injection.
Safety & Troubleshooting
| Issue | Cause | Solution |
| Animal Writhing | pH is too low (Acidic). | Re-check formulation pH. Ensure it is >7.0. The .2HCl salt is naturally acidic. |
| Precipitation | Saturation reached or pH > 7.5. | Sonicate at 37°C. If using Protocol A, ensure pH did not drift too basic. |
| Inconsistent Data | Oxidative instability. | Prepare fresh daily. C-021 is sensitive to oxidation in solution [1]. |
Ethical Compliance: All procedures must align with IACUC or local ethical review board guidelines. Monitor animals for signs of peritonitis (hunched posture, rough coat) daily.
References
-
MedChemExpress. "C-021 dihydrochloride Product Information & Solubility." MedChemExpress.com. Accessed October 2023. Link
-
Ciechanowska, A., et al. "CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain." Frontiers in Immunology, vol. 11, 2020.[6] Link
-
Yokoyama, K., et al. "Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines." Bioorganic & Medicinal Chemistry, vol. 16, no. 17, 2008. Link
-
R&D Systems. "C 021 dihydrochloride: Technical Data Sheet." Tocris Bioscience. Link
Sources
- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of In Vitro CCR4 Antagonism Assays using C 021 Dihydrochloride
This Application Note provides a rigorous technical guide for the in vitro characterization of C 021 dihydrochloride (also known as Compound 21), a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).
Introduction & Mechanism of Action
This compound is a highly potent, orally bioavailable small molecule antagonist of CCR4. It functions by blocking the interaction between CCR4 and its specific ligands, CCL17 (TARC) and CCL22 (MDC) .
Unlike broad-spectrum chemokine inhibitors, C 021 exhibits high selectivity. In biological systems, the CCR4 axis is critical for the recruitment of regulatory T cells (Tregs) and Th2 cells to sites of inflammation and the tumor microenvironment (TME). Consequently, C 021 is a vital tool for studying the suppression of tumor immunity and allergic inflammation.
Key Pharmacological Parameters
| Parameter | Value | Species/Context |
| IC50 (Chemotaxis) | 140 nM (0.14 µM) | Human CCR4 (e.g., CCRF-CEM cells) |
| IC50 (Chemotaxis) | 39 nM (0.039 µM) | Mouse CCR4 |
| IC50 (Binding) | 18 nM | Inhibition of [³⁵S]GTPγS binding (Human) |
| Solubility | ~50 mg/mL (Water) | Dihydrochloride salt confers water solubility |
Material Preparation & Handling
Reconstitution
The dihydrochloride salt form significantly improves aqueous solubility compared to the free base. However, for maximum stability and consistency in in vitro assays, DMSO is recommended for the primary stock solution.
-
Stock Solution (10 mM): Dissolve 5.41 mg of this compound (MW: 540.57 g/mol ) in 1.0 mL of sterile, anhydrous DMSO.
-
Aqueous Stock (Alternative): Can be dissolved in water or PBS up to 50 mM. Sonicate if necessary.[1]
-
Storage: Aliquot and store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1]
Working Solutions
-
Diluent: Use assay buffer (e.g., RPMI-1640 + 0.1% BSA). Avoid serum (FBS) in the final assay step as it contains undefined chemokines that may mask the specific signal.
-
Vehicle Control: Ensure the final DMSO concentration in the assay well is <0.1% to prevent cytotoxicity.
Experimental Models
Primary Cell Line: CCRF-CEM (Human T lymphoblast).
-
Rationale: This cell line endogenously expresses high levels of CCR4 and migrates robustly toward CCL17 and CCL22.
-
Alternative: Hut78 (Cutaneous T-cell lymphoma) or stable transfectants (e.g., HEK293-CCR4).
Protocol 1: CCR4 Chemotaxis Inhibition Assay (Transwell)
This is the "Gold Standard" functional assay. It measures the physiological endpoint of CCR4 activation: physical migration of cells.
Assay Principle & Workflow
The assay utilizes a Boyden chamber (Transwell) system. Cells are placed in the upper insert, and the chemoattractant (CCL17/CCL22) is placed in the lower well. C 021 is added to the upper well (with cells) to block the receptor.
Visual Workflow (Graphviz)
Caption: Step-by-step workflow for the CCR4 Chemotaxis Inhibition Assay using Transwell inserts.
Detailed Procedure
-
Cell Preparation:
-
Harvest CCRF-CEM cells during the logarithmic growth phase.
-
Wash cells 2x with Chemotaxis Buffer (RPMI-1640 + 0.1% BSA + 10 mM HEPES).
-
Resuspend cells at 2 x 10⁶ cells/mL in Chemotaxis Buffer.
-
Critical Step: "Starve" cells for 2 hours at 37°C to sensitize chemokine receptors and reduce background migration.
-
-
Inhibitor Pre-incubation:
-
Prepare 2X concentrations of this compound in Chemotaxis Buffer.
-
Mix equal volumes of cell suspension and 2X inhibitor.
-
Incubate for 30 minutes at 37°C. This allows C 021 to bind CCR4 before the cells encounter the ligand gradient.
-
-
Transwell Setup:
-
Use 5.0 µm pore size polycarbonate membranes (appropriate for T-cells).[2]
-
Lower Chamber: Add 600 µL of Chemotaxis Buffer containing CCL17 (10–50 ng/mL) or CCL22 (10–50 ng/mL) . Determine the EC80 of the ligand beforehand for optimal window.
-
Upper Chamber: Carefully pipette 100 µL of the Cell + Inhibitor mixture (100,000 cells/well).
-
-
Migration & Analysis:
-
Incubate for 3–4 hours at 37°C, 5% CO₂.
-
Remove the insert.
-
Quantify cells in the lower chamber using Flow Cytometry (fixed volume count) or a luminescent cell viability reagent (e.g., CellTiter-Glo).
-
Calculation:
-
Protocol 2: Calcium Mobilization Assay (High-Throughput)
While CCR4 is primarily Gαi-coupled (inhibiting cAMP), it also induces a transient intracellular Calcium (
Signaling Pathway Diagram
Caption: CCR4 signaling cascade. C 021 blocks ligand binding, preventing G-protein activation and downstream Calcium flux.[2][3][4]
Detailed Procedure
-
Dye Loading:
-
Seed CCRF-CEM cells (or CCR4-transfectants) in poly-D-lysine coated black-wall 96-well plates (100,000 cells/well).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 4 Assay Kit ) for 45–60 minutes at 37°C.
-
Note: If using CCRF-CEM (suspension), spin cells down gently or use a no-wash calcium kit to avoid losing cells.
-
-
Baseline & Inhibition:
-
Add this compound (various concentrations) to the cells.
-
Incubate for 15–30 minutes at Room Temperature (RT) to allow equilibration.
-
-
Measurement (FLIPR / FlexStation):
-
Place plate in the reader.
-
Inject CCL17 (at EC80 concentration) automatically.
-
Record fluorescence (Ex/Em: 494/516 nm) for 90–120 seconds.
-
Data: The reduction in Peak Fluorescence Units (RFU) relative to the vehicle control indicates inhibition.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Migration Window | Insufficient starvation | Increase starvation time to 3–4 hours to upregulate surface CCR4. |
| Ligand degradation | Use fresh CCL17/22 aliquots; avoid freeze-thaw. | |
| High Background | Cells are too activated | Handle cells gently; ensure BSA is present in buffer to prevent non-specific sticking. |
| Inconsistent IC50 | Incubation time | Ensure C 021 is pre-incubated for at least 30 mins before adding ligand. |
| Precipitation | High Concentration | Do not exceed 100 µM in aqueous assay buffer. This compound is soluble, but high DMSO % can precipitate. |
References
-
Yokoyama, K., et al. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64-73.[5] [Link]
-
National Institutes of Health (NIH). Chemotaxis Assay Protocols (NCL). [Link]
-
Molecular Devices. FLIPR Calcium 4 Assay Kit Application Note. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals [probechem.com]
Application Note: Targeting the CCL17/CCR4 Axis in Analgesia with C 021 Dihydrochloride
Executive Summary
C 021 dihydrochloride (C-021) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4). While originally investigated for allergic asthma and Th2-mediated pathologies, C 021 has emerged as a critical chemical probe in neuroimmunology.
Recent studies identify the CCL17/CCR4 axis as a key driver of neuropathic pain maintenance and opioid tolerance. This guide details the application of C 021 in analgesia research, focusing on its ability to attenuate mechanical and thermal hypersensitivity in rodent models of nerve injury (CCI, SNI) and its synergistic potential with opioids.[1][2][3]
Mechanistic Grounding: The Chemokine-Pain Axis
To effectively utilize C 021, researchers must understand the cellular interplay it disrupts. Neuropathic pain is not solely neuronal; it is a neuro-immune interaction.
The Target: CCR4
-
Expression: CCR4 is expressed on Th2 lymphocytes, platelets, and critically for pain research, on dorsal root ganglion (DRG) neurons and microglia/macrophages .
-
Ligands: Its primary high-affinity ligands are CCL17 (TARC) and CCL22 (MDC) .
-
Pathology: Following nerve injury (e.g., sciatic nerve ligation), CCL17 and CCL22 levels spike in the spinal cord and DRG. These chemokines bind to neuronal CCR4, triggering downstream kinase cascades (MAPK/ERK) that sensitize ion channels (TRPV1, NaV), lowering the pain threshold.
Mechanism of Action of C 021
C 021 acts as a competitive antagonist. By blocking the binding of CCL17/22 to CCR4, it prevents:
-
Neuronal Sensitization: Reduces the excitability of nociceptors.
-
Glial Activation: Dampens the transformation of microglia into a pro-inflammatory state (evidenced by reduced IBA-1 expression).
-
Opioid Tolerance: Blocks the neuro-inflammatory signaling that typically counteracts opioid analgesia over time.
Signaling Pathway Visualization
Figure 1: The CCL17-CCR4 signaling cascade in neuropathic pain and the inhibitory node of C 021.
Experimental Protocols
Material Preparation
Unlike many lipophilic inhibitors requiring high percentages of DMSO, the dihydrochloride salt of C 021 confers improved water solubility, which is critical for intrathecal (i.t.) safety.
-
Compound: this compound (Verify MW ~540-560 g/mol depending on hydration).
-
Stock Solution: Dissolve in sterile water or saline to 10 mM.
-
Expert Note: If solubility issues arise (cloudiness), add <1% DMSO or warm to 37°C. However, for i.t. injection, aim for a pure saline vehicle to avoid vehicle-induced nociception.
-
-
Storage: Aliquot stock and store at -20°C. Avoid freeze-thaw cycles.
Protocol: In Vivo Assessment (Mouse CCI Model)
This protocol validates the analgesic efficacy of C 021 in a Chronic Constriction Injury (CCI) model.[1][2][4]
Phase 1: Model Induction
-
Anesthesia: Isoflurane (induction 4%, maintenance 1.5-2%).
-
Surgery: Expose the sciatic nerve at the mid-thigh level. Loosely tie 3 ligatures (chromic gut) around the nerve.
-
Recovery: Allow 7-14 days for neuropathic pain phenotype (mechanical allodynia) to develop.
Phase 2: Drug Administration
C 021 is effective via both Intrathecal (i.t.) and Intraperitoneal (i.p.) routes.
| Route | Dose Range | Vehicle | Volume | Onset of Action |
| Intrathecal (i.t.) | 10 - 30 µg / mouse | Sterile Saline | 5 µL | ~1 Hour |
| Intraperitoneal (i.p.) | 1 - 20 mg/kg | Sterile Saline | 10 mL/kg | ~1 Hour |
-
Step 1 (Baseline): Measure von Frey thresholds immediately prior to injection (Time 0).
-
Step 2 (Injection):
-
For i.t.: Use a Hamilton syringe with a 30G needle. Puncture the dura between L5 and L6. A tail flick indicates successful entry. Inject slowly (5 µL).
-
-
Step 3 (Testing): Re-assess von Frey thresholds at 1h, 4h, and 24h post-injection.
Phase 3: Data Analysis[5]
-
Calculate % Maximum Possible Effect (%MPE) or raw withdrawal thresholds (g).
-
Success Criteria: A statistically significant increase in withdrawal threshold compared to Vehicle control (Saline) at the 1h and 4h marks.
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating C 021 analgesic efficacy in vivo.
Advanced Application: Opioid Synergy
One of the most promising applications of C 021 is in opioid-sparing therapies. Chronic morphine use upregulates CCL2 and activates glia, countering analgesia (tolerance).
Protocol Modification for Synergy:
-
Co-administration: Inject C 021 (e.g., 10 mg/kg i.p.) 30 minutes before Morphine (e.g., 10 mg/kg i.p.).
-
Observation:
-
Acute: Potentiation of analgesia (higher pain threshold than morphine alone).
-
Chronic (7 days): Delay in the onset of tolerance. Animals receiving C 021 + Morphine maintain analgesic efficacy longer than Morphine + Vehicle groups.[4]
-
Summary of Key Data Points
The following data ranges are aggregated from validated literature (see References) to guide dose selection.
| Parameter | Value / Description | Context |
| IC50 (Binding) | 18 nM | Human CCR4 (radioligand binding) |
| IC50 (Chemotaxis) | 39 nM (Mouse) / 140 nM (Human) | Functional inhibition of chemotaxis |
| Effective Dose (i.t.) | 30 µg / 5 µL | Maximal anti-allodynic effect in CCI mice |
| Effective Dose (i.p.) | 20 mg/kg | Systemic efficacy comparable to i.t. |
| Duration of Action | 4 - 24 Hours | Single dose duration in neuropathic models |
| Key Biomarker | IBA-1 (Microglia) | C 021 treatment reduces spinal IBA-1 levels |
References
-
Bogacka, J., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain.[1] Frontiers in Immunology.[2]
-
Bogacka, J., et al. (2020). CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain.[3][6] European Journal of Pharmacology.[6]
-
Moehring, F., et al. (2012). The chemokine receptor CCR4 contributes to mechanical hypersensitivity in a mouse model of neuropathic pain. Pain.[1][2][3][4][5][6][7]
-
Tocris Bioscience.
Sources
- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological Evidence of the Important Roles of CCR1 and CCR3 and Their Endogenous Ligands CCL2/7/8 in Hypersensitivity Based on a Murine Model of Neuropathic Pain [mdpi.com]
- 6. Blockade of CC Chemokine Receptor Type 3 Diminishes Pain and Enhances Opioid Analgesic Potency in a Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Members of the Chemokine Family as a Novel Approach to Treating Neuropathic Pain [mdpi.com]
C 021 dihydrochloride administration in chronic constriction injury models
Application Note: C-021 Dihydrochloride Administration in Chronic Constriction Injury (CCI) Models
Executive Summary
This guide details the experimental protocols for utilizing C-021 dihydrochloride (a potent, selective CCR4 antagonist) to modulate neuropathic pain in Chronic Constriction Injury (CCI) models. The C-C chemokine receptor type 4 (CCR4) and its ligands (CCL17 and CCL22) have emerged as critical drivers of neuroinflammation and nociceptive sensitization following nerve injury.[1] C-021 dihydrochloride offers a distinct advantage over free-base antagonists due to its superior water solubility, facilitating intrathecal (i.t.) and intraperitoneal (i.p.) administration without high concentrations of neurotoxic organic solvents.
Scientific Background & Mechanism
The Target: CCR4 is a G protein-coupled receptor expressed on Th2 cells, platelets, and, critically, on microglia and sensory neurons in the dorsal root ganglia (DRG) and spinal dorsal horn.
The CCI Context: Following sciatic nerve ligation (CCI), expression of CCL17 and CCL22 is upregulated in the DRG and spinal cord. These chemokines bind to CCR4, triggering:
-
Microglial Activation: Transition to a pro-inflammatory (M1-like) phenotype.
-
Neuronal Sensitization: Direct excitation of nociceptors via calcium mobilization and inhibition of potassium currents.
-
Chemotaxis: Recruitment of peripheral immune cells (macrophages/T-cells) to the site of nerve injury.
C-021 Action: C-021 (also known as Compound 21) antagonizes CCR4 with high affinity (
Mechanism of Action Diagram
Figure 1: The pharmacological intervention point of C-021 within the neuropathic pain signaling cascade.
Pre-Clinical Setup & Compound Preparation
Compound: C-021 Dihydrochloride Molecular Weight: 540.57 g/mol Solubility: Soluble to 50 mM in water; 100 mM in DMSO.[2]
Preparation Protocol (Self-Validating)
Critical Note: The dihydrochloride salt form allows for aqueous vehicles, reducing vehicle-induced nociception common with high-DMSO formulations.
A. Vehicle Selection
-
Intrathecal (i.t.): Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF). Avoid DMSO > 2% for i.t. to prevent spinal toxicity.
-
Intraperitoneal (i.p.): Sterile Saline or PBS.
B. Stock Solution (10 mM)
-
Weigh 5.41 mg of C-021 dihydrochloride.
-
Dissolve in 1.0 mL of sterile distilled water. Vortex for 30 seconds until clear.
-
Aliquot into 100 µL volumes and store at -20°C (stable for 1 month). Avoid freeze-thaw cycles.
C. Working Solution (Daily Prep)
-
Example Calculation for i.t. injection (Target: 10 µg/5µL):
-
Dilute Stock with sterile saline.
-
Verify pH is near 7.0-7.4 (buffer if necessary, though saline is usually sufficient for this salt form).
-
Surgical Protocol: Chronic Constriction Injury (CCI)
Based on the Bennett and Xie model (1988).
-
Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2% in
. -
Exposure: Shave the mid-thigh level of the left hind leg. Incise skin and separate the biceps femoris muscles by blunt dissection to expose the sciatic nerve.
-
Ligation:
-
Isolate the sciatic nerve proximal to the trifurcation.
-
Loosely tie 4 ligatures (chromic gut 4-0) around the nerve with ~1mm spacing.
-
Critical QC: The ligatures should barely constrict the nerve (visible slight indentation) but must not arrest epineural circulation.
-
-
Closure: Suture muscle layers (silk 4-0) and staple skin.
-
Recovery: Monitor thermoregulation until awake.
Administration Protocols
Two routes are recommended depending on the research question: Intrathecal (i.t.) for spinal mechanisms and Intraperitoneal (i.p.) for systemic efficacy.
Protocol A: Intrathecal Administration (Spinal Focus)
Best for confirming central sensitization mechanisms.
-
Timing: Days 7-14 post-CCI (peak neuropathic pain phase).
-
Dose Range: 1 µg – 10 µg per mouse (in 5 µL volume).
-
Method: Lumbar puncture (L5-L6 interspace) in conscious mice (Hylden and Wilcox method).
-
Steps:
-
Restrain mouse firmly by the pelvic girdle.
-
Insert a 30G needle connected to a Hamilton syringe into the L5-L6 intervertebral space.
-
A "tail flick" reflex confirms spinal entry.
-
Inject 5 µL slowly (over 5-10 seconds).
-
Wait 10 seconds before withdrawal to prevent backflow.
-
Protocol B: Intraperitoneal Administration (Systemic Focus)
Best for translational drug development simulation.
-
Timing: Daily or Twice-Daily (BID) starting Day 3 post-surgery (preventative) or Day 7 (reversal).
-
Dose Range: 10 mg/kg – 30 mg/kg.
-
Vehicle: Saline (Injection volume: 10 mL/kg).
-
Steps:
-
Weigh animal to calculate exact volume.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.
-
Behavioral Assessment & Data Analysis
Testing should be performed blinded to the treatment group.
Experimental Workflow Diagram
Figure 2: Chronological workflow for evaluating C-021 efficacy in the CCI model.
Data Presentation Template
| Group (n=8) | Treatment | Route | Dose | Mechanical Threshold (g) [Day 14] | Thermal Latency (s) [Day 14] |
| Sham | Saline | i.t. | - | 1.2 ± 0.1 | 12.5 ± 0.8 |
| CCI-Veh | Saline | i.t. | 5 µL | 0.2 ± 0.05 | 4.1 ± 0.5 |
| CCI-Low | C-021 | i.t. | 1 µg | 0.5 ± 0.1 | 6.8 ± 0.7 |
| CCI-High | C-021 | i.t. | 10 µg | 0.9 ± 0.1 | 9.5 ± 0.6 |
*Note: Values are hypothetical examples. *p<0.05, *p<0.01 vs CCI-Veh.
Troubleshooting & Quality Control
-
Issue: Inconsistent Behavioral Baselines.
-
Solution: Acclimatize animals to the testing apparatus (mesh/glass floor) for 30 minutes daily for 3 days prior to baseline measurement.
-
-
Issue: Lack of Drug Effect.
-
Issue: Precipitate in Solution.
-
Solution: While the dihydrochloride is water-soluble, high concentrations (>50mM) or cold storage may cause precipitation. Sonicate at 37°C before use.
-
References
-
Bogacka, J., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain.[5] Neuroscience.
-
Yokoyama, K., et al. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines.[2][6] Bioorganic & Medicinal Chemistry.
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain.
-
Saika, F., et al. (2019). CCL17/TARC and CCR4 signaling in the dorsal root ganglion contributes to the development of neuropathic pain induced by chronic constriction injury. Molecular Pain.
Sources
Application Note: Optimization of Long-Term Stability and Storage Protocols for C 021 Dihydrochloride
Abstract
C 021 dihydrochloride is a potent, orally bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4), widely utilized in immuno-oncology and neuropathic pain research. While the dihydrochloride salt form improves initial solubility compared to the free base, the compound exhibits significant sensitivity to moisture, temperature fluctuations, and solvent-dependent degradation. This Application Note defines the rigorous protocols required to maintain the chemical integrity of C 021 over long-term storage, ensuring reproducible IC₅₀ values in chemotaxis and binding assays.
Introduction: The Stability Challenge
C 021 (Chemical Name: 2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine dihydrochloride) targets CCR4, blocking the binding of ligands CCL17 and CCL22. This blockade inhibits the recruitment of regulatory T cells (Tregs) and Th2 cells to tumor sites or sites of inflammation.
For researchers, the critical challenge lies in the hydrophobic nature of the quinazoline core versus the hygroscopic nature of the dihydrochloride salt . Improper storage leads to hydrolysis or precipitation upon reconstitution, causing "silent" experimental failures where the effective concentration is far lower than calculated.
Physicochemical Profile
| Property | Specification |
| Molecular Weight | 540.57 g/mol |
| Formula | C₂₇H₄₁N₅O₂[1][2][3][4][5][6] · 2HCl |
| Appearance | Pale yellow solid (crystalline) |
| Target | CCR4 (IC₅₀: 39 nM mouse, 140 nM human chemotaxis) |
| Solubility (DMSO) | ~100 mM (Recommended for Stock) |
| Solubility (Water) | ~50 mM (Requires warming/sonication; prone to precipitation) |
Core Protocol: Stock Solution Preparation
Principle: DMSO (Dimethyl sulfoxide) is the mandatory solvent for long-term storage. While water solubility is cited at 50 mM, aqueous solutions are thermodynamically unstable over time due to potential hydrolysis and pH-dependent precipitation.
Materials Required[3][5][7][8][9][10][11]
-
Anhydrous DMSO (≥99.9%, Mass Spec Grade recommended)
-
Amber glass vials (borosilicate) with Teflon-lined caps
-
Desiccator with active silica gel
Step-by-Step Workflow
-
Equilibration: Allow the lyophilized product vial to equilibrate to room temperature inside the desiccator before opening. Why? This prevents condensation of atmospheric moisture onto the hygroscopic salt.
-
Weighing: Weigh the desired amount (e.g., 5 mg) in a low-humidity environment.
-
Dissolution (Master Stock):
-
Add anhydrous DMSO to achieve a concentration of 10 mM or 50 mM .
-
Calculation: For 5 mg of C 021 (MW 540.57), add 925 µL DMSO to make a 10 mM stock.
-
Vortex vigorously for 30-60 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.
-
Storage: Seal vials tightly. Store at -80°C (Gold Standard) or -20°C.
Stability Assessment & Storage Logic
The stability of C 021 is governed by the "Time-Temperature-Solvent" triangle. The following decision tree illustrates the optimal storage paths to maximize shelf life.
Figure 1: Stability Decision Tree. Green paths indicate optimal stability preservation; red paths indicate high risk of degradation.
Critical Storage Thresholds
-
Solid (Powder): Stable for 2 years at -20°C if desiccated.
-
DMSO Stock (-80°C): Stable for 6 months.
-
DMSO Stock (-20°C): Stable for 1 month.
-
Aqueous Solution: Use immediately. Do not store.
Experimental Application: Avoiding the "Crash"
A common failure mode in biological assays is the precipitation of the compound when the high-concentration DMSO stock is added directly to aqueous media (e.g., RPMI or DMEM).
The "Intermediate Dilution" Method
To prevent precipitation shock:
-
Master Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute 1:10 or 1:20 in pure DMSO first if lower concentrations are needed, OR perform a rapid dilution into pre-warmed media with immediate vortexing.
-
Working Solution: Dilute the Master/Intermediate stock into the assay buffer (e.g., PBS + 0.1% BSA) to achieve the final concentration (e.g., 10 µM down to 1 nM).
-
Note: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity in cell assays.
-
Figure 2: Serial Dilution Workflow to minimize precipitation risk.
Biological Context & Mechanism
Understanding the pathway is crucial for designing the correct stability controls. C 021 inhibits the G-protein coupled signaling cascade initiated by CCL17/CCL22.
Figure 3: Mechanism of Action. C 021 acts as an orthosteric antagonist, preventing ligand-mediated G-protein activation.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | Temperature too low or saturation | Warm to 37°C and sonicate for 5 mins. |
| Precipitate in Media | "Salting out" effect | Reduce stock concentration; add stock to media while vortexing; use 0.1% BSA as carrier. |
| Loss of Potency | Hydrolysis or Oxidation | Check storage time. If DMSO stock >6 months, discard. Ensure vial was sealed under N₂ gas if possible. |
| Yellowing of Solution | Oxidation of amine groups | Discard solution. Prepare fresh from solid. |
References
-
Yokoyama K, et al. (2009).[4] Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry.[4][7] Link
-
R&D Systems. (n.d.). This compound Product Datasheet.[4]Link
-
MedChemExpress. (2024). C-021 dihydrochloride Stability & Storage.[3][4][5][6][8]Link
-
Cayman Chemical. (n.d.). General Guidelines for Compound Storage and Stability.Link
-
Lei, et al. (2021). Recombinant CCL17-dependent CCR4 activation alleviates neuroinflammation...[6] Journal of Neuroinflammation.[4][6] Link
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. C-021 dihydrochloride | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for C 021 Dihydrochloride: A Potent CCR4 Antagonist for In Vitro Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of C 021 dihydrochloride for blocking the CC chemokine receptor 4 (CCR4) in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into the validation of its antagonistic activity.
Introduction to CCR4 and the Role of this compound
The C-C chemokine receptor type 4 (CCR4) is a G protein-coupled receptor that plays a pivotal role in the trafficking of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs)[1][2]. Its endogenous ligands, CCL17 (TARC) and CCL22 (MDC), guide these cells to sites of inflammation and are implicated in various pathological conditions, including allergic diseases, autoimmune disorders, and cancer[1][2][3]. The dysregulation of CCR4 signaling makes it a compelling target for therapeutic intervention[4].
This compound is a potent and selective small molecule antagonist of CCR4.[5][6][7] It effectively blocks the binding of CCL17 and CCL22 to CCR4, thereby inhibiting downstream signaling and chemotaxis.[4][5] This makes this compound a valuable tool for in vitro studies aimed at understanding the biological functions of CCR4 and for the preclinical evaluation of CCR4-targeted therapies.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR4 receptor. By binding to the receptor, it prevents the interaction of the natural chemokine ligands, CCL17 and CCL22, thus inhibiting the downstream signaling cascade that leads to cellular responses like migration.[4]
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell culture.
| Property | Value | Source |
| Molecular Weight | 540.57 g/mol | [6] |
| Formula | C₂₇H₄₁N₅O₂·2HCl | [6] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [6] |
| Storage | Desiccate at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [5] |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
The high solubility of this compound in DMSO makes it a suitable solvent for preparing concentrated stock solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 5.41 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
In Vitro Applications: Experimental Design and Protocols
The following section details the core applications of this compound in cell culture, including determining the optimal working concentration and validating its antagonistic effect.
Determining the Optimal Working Concentration: A Two-Step Approach
The effective concentration of this compound can vary depending on the cell type, ligand concentration, and assay conditions. A systematic approach is crucial to determine the optimal, non-toxic working concentration.
It is imperative to ensure that the observed effects of this compound are due to specific CCR4 antagonism and not a consequence of cellular toxicity. Standard cell viability assays are recommended.[8][9]
Protocol 3.1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8]
Materials:
-
CCR4-expressing cells (e.g., Hut-78, a human T-cell lymphoma line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed CCR4-expressing cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Prepare a serial dilution of this compound in complete culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 nM). Also, include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration of this compound that does not significantly reduce cell viability (typically >90%) should be considered for subsequent functional assays.
The primary function of CCR4 is to mediate cell migration in response to its ligands.[1] Therefore, a chemotaxis assay is the most direct method to determine the inhibitory potency (IC₅₀) of this compound.
Protocol 3.1.2: Transwell Chemotaxis Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
CCR4-expressing cells
-
This compound
-
Recombinant human or mouse CCL17 or CCL22
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates
-
Assay buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., trypan blue) or a fluorescent dye for cell quantification (e.g., Calcein-AM)
Procedure:
-
Resuspend CCR4-expressing cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add 600 µL of assay buffer containing the chemoattractant (CCL17 or CCL22 at a predetermined optimal concentration, e.g., 100 ng/mL). Include a negative control with assay buffer only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, carefully remove the inserts. To quantify migrated cells, you can either:
-
Count the cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Lyse the cells in the lower chamber and quantify them using a fluorescent dye like CyQuant.
-
If using Calcein-AM pre-labeled cells, measure the fluorescence in the lower chamber using a plate reader.
-
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the chemokine-induced cell migration. Published IC₅₀ values for this compound are 140 nM for human and 39 nM for mouse cells in chemotaxis assays.[5]
Validating CCR4 Blockade: Downstream Signaling and Receptor Expression
Beyond chemotaxis, it is often necessary to confirm that this compound is indeed blocking CCR4-mediated signaling and to assess its effect on receptor expression.
Ligand binding to CCR4 activates several intracellular signaling pathways, including the MAPK/ERK pathway.[5]
Workflow for Validating CCR4 Blockade:
Caption: Workflow for validating this compound activity.
Protocol 3.2.1.1: Western Blotting for Phospho-ERK
Materials:
-
CCR4-expressing cells
-
This compound
-
Recombinant CCL17 or CCL22
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Starve CCR4-expressing cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with the determined optimal concentration of this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with CCL17 or CCL22 for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells on ice.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system. A reduction in the pERK/total ERK ratio in the C 021-treated cells compared to the ligand-only treated cells indicates successful blockade of CCR4 signaling.[5]
It is good practice to confirm that the treatment with this compound does not lead to a significant downregulation of CCR4 from the cell surface, which could also explain a reduction in chemotaxis.
Protocol 3.2.2.1: Flow Cytometry for CCR4 Surface Staining
Materials:
-
CCR4-expressing cells
-
This compound
-
Fluorochrome-conjugated anti-CCR4 antibody
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Treat CCR4-expressing cells with this compound or vehicle for the desired duration.
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the anti-CCR4 antibody or isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of CCR4 expression.
Troubleshooting and Considerations
-
Low Inhibitory Effect:
-
Suboptimal Inhibitor Concentration: Re-evaluate the optimal working concentration using a dose-response curve in a chemotaxis assay.
-
Ligand Concentration Too High: The concentration of CCL17 or CCL22 might be too high, outcompeting the inhibitor. Titrate the chemokine to find a concentration that gives a robust but submaximal response.
-
Inhibitor Instability: Ensure that the stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
-
High Cell Death:
-
Cytotoxicity of the Compound: The concentration of this compound may be too high. Perform a thorough dose-response cytotoxicity assay.
-
DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).
-
-
Variability in Results:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change with prolonged culture.
-
Assay Conditions: Maintain consistency in incubation times, temperatures, and cell densities.
-
Conclusion
This compound is a powerful and specific tool for the in vitro investigation of CCR4 biology. By following the detailed protocols and considering the experimental nuances outlined in these application notes, researchers can confidently and accurately probe the role of CCR4 in their cellular models, contributing to a deeper understanding of its function and its potential as a therapeutic target.
References
-
The C-C Chemokine Receptor Type 4 Is an Immunomodulatory Target of Hydroxychloroquine. Frontiers in Immunology. [Link]
-
CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. International Journal of Molecular Sciences. [Link]
-
CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Frontiers in Pharmacology. [Link]
-
What are CCR4 antagonists and how do they work? Patsnap Synapse. [Link]
-
CCR4-bearing T cells participate in autoimmune diabetes. The Journal of Clinical Investigation. [Link]
-
Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor. British Journal of Pharmacology. [Link]
-
Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy. Journal of Fungi. [Link]
-
CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. PubMed. [Link]
-
Chimeric Antigen Receptor Modified T cells That Target Chemokine Receptor CCR4 as a Therapeutic Modality for T-cell Malignancies. Clinical Cancer Research. [Link]
-
CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. PubMed. [Link]
-
A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry. Scientific Reports. [Link]
-
Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists. British Journal of Pharmacology. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
CCR4 and CCR7 differentially regulate thymocyte localization with distinct outcomes for central tolerance. eLife. [Link]
-
Protocol for indirect and direct co-culture between human cancer cells and endothelial cells. STAR Protocols. [Link]
-
Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Clinical Cancer Research. [Link]
-
β-Arrestin-2–Dependent Signaling Promotes CCR4–mediated Chemotaxis of Murine T-Helper Type 2 Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
CCR4 expression on peripheral blood leukocytes. ResearchGate. [Link]
-
Internalization of CCR4 and Inhibition of Chemotaxis by K777, a Potent and Selective CCR4 Antagonist. Karger Publishers. [Link]
-
CCR4-Expressing T Cell Tumors Can Be Specifically Controlled via Delivery of Toxins to Chemokine Receptors. The Journal of Immunology. [Link]
-
Putrescine. Wikipedia. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
-
C-021 dihydrochloride. Immunomart. [Link]
-
The ability of CCR4 ligands to evoke internalization of cell surface... ResearchGate. [Link]
-
CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy. MDPI. [Link]
-
Flow Cytometry Protocol: Cell Surface Marker Staining. Creative Diagnostics. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. karger.com [karger.com]
- 3. Frontiers | The C-C Chemokine Receptor Type 4 Is an Immunomodulatory Target of Hydroxychloroquine [frontiersin.org]
- 4. What are CCR4 antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 7. C-021 dihydrochloride - Immunomart [immunomart.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: C 021 Dihydrochloride Optimization Guide
Subject: Optimization of C 021 dihydrochloride (CCR4 Antagonist) for In Vitro and In Vivo Applications Ticket ID: TECH-SUP-CCR4-021 Responder: Senior Application Scientist, Immunology & Signaling Division
Introduction: Understanding Your Tool
You are working with This compound (also referred to as Compound 021), a potent, selective, and orally bioavailable antagonist of the CC chemokine receptor 4 (CCR4) .
Before optimizing concentration, you must understand the mechanism. Unlike some orthosteric antagonists that simply block ligand binding, C 021 is a Class I antagonist . It binds to an allosteric transmembrane site (Site 1), which not only prevents the binding of ligands (CCL17 and CCL22) but also induces receptor internalization [1]. This dual mechanism—blockade plus downregulation—means that your optimal concentration depends heavily on whether you are measuring immediate signaling (G-protein coupling) or downstream functional outcomes (chemotaxis/proliferation).
Part 1: Reconstitution & Storage (The Foundation)
Q: My protocol suggests DMSO, but this is a dihydrochloride salt. Can I use water?
A: Yes, but with caveats. Because this is the dihydrochloride salt form, it has significantly improved aqueous solubility compared to the free base.
Recommendation: For stock solutions , we strongly recommend DMSO (10 mM or higher).[2][3] DMSO stocks are generally more stable against hydrolysis and microbial contamination during long-term storage at -20°C. For working solutions (in cell culture), you can dilute the DMSO stock directly into aqueous buffer. Alternatively, if your cells are extremely sensitive to DMSO (even <0.1%), you can reconstitute the salt directly in sterile water or PBS, but these solutions should be used immediately or aliquoted and frozen once (avoid freeze-thaw cycles).
Stability Table:
| Solvent | Concentration | Storage Temp | Stability Estimate |
| DMSO | 10 mM | -20°C | 6 months |
| Water | 10 mM | -20°C | 1 month (aliquoted) |
| Culture Media | < 10 µM | 37°C | Use within 24 hours |
Part 2: In Vitro Optimization (Cell-Based Assays)
Q: The datasheet says the IC50 is 18 nM, but my chemotaxis assay isn't working at that concentration. Why?
A: This is a classic discrepancy between Binding Affinity and Functional Potency .
-
Binding IC50 (~18 nM): This value typically comes from [³⁵S]-GTPγS binding assays, which measure the immediate uncoupling of the G-protein from the receptor [2].
-
Chemotaxis IC50 (~140 nM): Functional assays like cell migration require a higher threshold of receptor occupancy to physically stop the cell from moving against a chemokine gradient.
Optimization Protocol: The "Log-Half" Titration Do not pick a single concentration. Perform a dose-response curve centered around the functional IC50.
-
Seed Cells: Use CCR4+ cells (e.g., CCRF-CEM, HuT 78, or Th2 murine cells).
-
Pre-incubation (CRITICAL): Incubate cells with C 021 for 15–30 minutes before adding the ligand (CCL17/CCL22). This allows the allosteric change and potential internalization to occur.
-
Titration Range:
-
High: 10 µM (Maximal block, check for cytotoxicity).
-
Mid: 1 µM, 300 nM, 100 nM (Functional range).
-
Low: 30 nM, 10 nM (Binding range).
-
Control: Vehicle (DMSO/Water) only.
-
Visualizing the Mechanism: The diagram below illustrates why pre-incubation is necessary for C 021 to induce the conformational change that blocks G-protein coupling and triggers internalization.
Figure 1: Mechanism of Action. C 021 binds allosterically, blocking G-protein coupling and inducing receptor internalization, effectively removing the target from the cell surface.
Part 3: In Vivo Optimization (Animal Models)
Q: I am designing a murine model for Atopic Dermatitis. What dose should I use?
A: For murine models, C 021 is orally bioavailable, but Intraperitoneal (i.p.) injection is common for controlled dosing in acute models.
Recommended Dosing Strategy:
-
Effective Range: 5 mg/kg to 20 mg/kg (i.p.) [3].[4]
-
Frequency: Twice daily (BID) is often required due to the half-life and clearance rates in mice.
-
Vehicle: Since it is a dihydrochloride salt, you can often use Saline or Water for Injection . If solubility at high concentrations (>5 mg/mL) is an issue, use 5% DMSO + 5% Tween-80 + 90% Saline.
Dose Conversion Table (Approximate):
| Species | Route | Purpose | Recommended Dose | Reference |
| Mouse | i.p. | Neuropathic Pain / Dermatitis | 5 – 20 mg/kg | [3] |
| Mouse | Oral (p.o.) | Systemic Blockade | 20 – 50 mg/kg | [2] |
| Mouse | Intrathecal | CNS/Spinal Blockade | ~30 µg / 5 µL | [3] |
Experimental Workflow for In Vivo Validation:
Figure 2: Standard In Vivo Workflow. Pre-treatment is essential to block receptors before the inflammatory cascade initiates.
Part 4: Troubleshooting Matrix
Q: I'm getting inconsistent data. What is going wrong?
Use this matrix to diagnose your issue based on the symptoms.
| Symptom | Probable Cause | Corrective Action |
| Precipitation in Media | High concentration stock added directly to cold media. | Dilute stock in room-temp PBS before adding to media. Ensure final DMSO < 0.1%. |
| No Inhibition (Chemotaxis) | Insufficient pre-incubation. | Increase pre-incubation of C 021 with cells to 30 mins to allow internalization. |
| High Cell Death | Off-target toxicity or DMSO toxicity. | Titrate down from 10 µM. Include a "Vehicle Only" control to rule out DMSO effects. |
| Inconsistent IC50 | Variation in Ligand (CCL17/22) concentration. | The IC50 shifts if you use saturating ligand concentrations. Keep Ligand at its EC80 (usually 10-50 ng/mL). |
References
-
Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. AACR Journals. (2024). Identifies C 021 as a Class I antagonist causing internalization.[5] Link
-
Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & Medicinal Chemistry. (2008). Original characterization of C 021 (Compound 14a) IC50 values. Link
-
CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity... in a Mouse Model of Neuropathic Pain. Frontiers in Immunology. (2020).[6] Establishes in vivo dosing protocols (i.p. and i.t.). Link
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting C 021 dihydrochloride experimental variability
Technical Support Center: C 021 Dihydrochloride Optimization Guide
Executive Summary
This compound is a potent, orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4). While it exhibits high affinity (IC50 ~39 nM in mouse, ~140 nM in human chemotaxis assays), researchers frequently report variability in functional readouts.
This guide addresses the three primary vectors of failure: Solubility/Reconstitution artifacts , Ligand-Specific Receptor Dynamics (CCL17 vs. CCL22) , and Assay Matrix Interference .
Part 1: The Foundation – Reconstitution & Storage
Q: I see a fine precipitate when diluting my DMSO stock into the assay buffer. Is my compound degraded?
A: It is likely not degraded but crashed out. C 021 is supplied as a dihydrochloride salt to improve water solubility, but it remains a lipophilic organic molecule.
-
The Mechanism: When a high-concentration DMSO stock (e.g., 100 mM) is introduced rapidly into an aqueous buffer (PBS or Media), the local solvent environment changes faster than the solute can disperse, forcing the hydrophobic free base to precipitate.
-
The Fix (Step-Wise Dilution):
-
Create an intermediate dilution in 100% DMSO. Do not jump from 100 mM to 100 nM.
-
Dilute the stock to 100x the final concentration in DMSO first.
-
Add this 100x DMSO solution to the aqueous buffer while vortexing continuously .
-
Critical Check: Inspect the tube against a dark background. If the solution is cloudy, sonicate for 5 minutes.
-
Q: Can I store the reconstituted aqueous solution?
A: No. The dihydrochloride salt is prone to hydrolysis over extended periods in neutral pH aqueous environments.
-
Protocol: Reconstitute fresh for every assay.
-
Stock Storage: Store only as a solid (desiccated, -20°C) or as a high-concentration DMSO stock (-80°C). Avoid >3 freeze-thaw cycles, as moisture introduction promotes hydrolysis.
Part 2: Functional Assay Troubleshooting (Chemotaxis)
Q: My IC50 values are significantly higher (weaker potency) than the reported 140 nM. Why?
A: This is often due to the "Serum Shift" or Ligand Concentration Mismatch .
1. The Serum Shift Effect C 021, like many small molecule inhibitors, binds to albumin (BSA/HSA) and alpha-1-acid glycoprotein in serum.
-
Diagnosis: If you run your chemotaxis assay in 10% FBS, the free fraction of C 021 available to block CCR4 is reduced.
-
Solution: Perform the assay in 0.1% to 0.5% BSA (low-endotoxin) instead of whole serum. If serum is physiologically required, you must calculate the shifted IC50 (often 5-10x higher).
2. The Ligand Trap (CCL17 vs. CCL22) This is the most common scientific error. CCR4 has two primary ligands: CCL17 (TARC) and CCL22 (MDC). They are not interchangeable in mechanism.
-
CCL22 drives rapid receptor internalization (endocytosis).
-
CCL17 drives signaling without significant internalization.
-
Impact: If you use high concentrations of CCL22, you may be measuring a mix of receptor downregulation and antagonism.
-
Recommendation: Titrate your ligand to its EC80 (concentration producing 80% max migration) before testing the antagonist. Do not use an arbitrary "100 ng/mL."
Q: I observe a "Bell-Shaped" curve in my migration controls. How does this affect my C 021 data?
A: This is classic chemokine behavior. At supra-optimal ligand concentrations, receptors desensitize ("Chemotactic Arrest"). If your control wells are in the descending phase of the bell curve, C 021 might appear inactive or even pro-migratory because it blocks the desensitizing signal, paradoxically restoring migration.
-
Rule: Always operate on the ascending limb of the ligand dose-response curve.
Part 3: Visualization of Mechanisms
Figure 1: CCR4 Signaling & C 021 Blockade
This diagram illustrates the point of intervention. C 021 acts as an orthosteric antagonist, preventing G-protein coupling and subsequent actin polymerization required for T-cell migration.
Caption: C 021 prevents ligand-mediated G-protein activation, halting the cytoskeletal rearrangement necessary for chemotaxis.
Figure 2: Troubleshooting Logic Tree
Use this workflow to diagnose high IC50 values or inconsistent data.
Caption: Systematic fault isolation for C 021 assays. Most errors occur at Step 1 (Solubility) or Step 2 (Ligand Optimization).
Part 4: Standardized Experimental Protocols
Table 1: Key Pharmacological Parameters
| Parameter | Value | Notes |
| Molecular Weight | 540.57 g/mol | Dihydrochloride salt form.[1] |
| Solubility (DMSO) | ~100 mM | Warm to 37°C if needed. |
| Solubility (Water) | ~50 mM | Limited stability; use immediately. |
| IC50 (Human) | 140 nM | Chemotaxis (CCR4+ T-cells).[2][3][4][5] |
| IC50 (Mouse) | 39 nM | Chemotaxis (Th2 cells).[3] |
| IC50 (Binding) | 18 nM | [35S]-GTPγS binding assay.[2][3] |
Protocol: Optimized CCR4 Chemotaxis Inhibition
Objective: Determine IC50 of C 021 against CCL17-induced migration.
-
Cell Preparation:
-
Use CCR4+ cells (e.g., CCR4-transfected HEK293 or Hut78 T-cells).
-
Starve cells in serum-free RPMI + 0.1% BSA for 2-4 hours prior to assay to upregulate receptor surface expression.
-
Resuspend at
cells/mL in Assay Buffer (RPMI + 0.1% BSA + 10 mM HEPES).
-
-
Compound Preparation:
-
Prepare C 021 serial dilutions (0.1 nM to 10 µM) in Assay Buffer (maintain DMSO < 0.1% final).
-
Pre-incubation: Incubate cells with C 021 for 30 minutes at 37°C before adding them to the transwell insert. This allows the antagonist to reach equilibrium binding.
-
-
Chemotaxis Setup (Transwell):
-
Lower Chamber: Add CCL17 at its pre-determined EC80 (typically 1–10 nM) in 600 µL Assay Buffer.
-
Upper Chamber: Add 100 µL of the Cell + C 021 mixture.
-
-
Incubation:
-
Incubate for 2–4 hours at 37°C, 5% CO2.
-
-
Readout:
-
Remove inserts. Quantify migrated cells in the lower chamber using flow cytometry (fixed volume count) or ATP luminescence assay.
-
Calculate % Inhibition relative to "No Inhibitor" control.
-
References
-
Yokoyama, K., et al. (2008). "Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines." Bioorganic & Medicinal Chemistry, 17(1), 64-73.[4]
-
Mariani, M., et al. (2004). "The CCL17/TARC and CCL22/MDC ligands for CCR4 induce distinct receptor internalization and desensitization profiles." European Journal of Immunology, 34(1), 231-240.
-
Tocris Bioscience. "this compound Product Datasheet." Catalog No. 3581.
-
Ajuebor, M. N., et al. (2004). "CCR4 in T cell-mediated allergic inflammation." Immunology, 111(1), 1-8.
Sources
C 021 dihydrochloride in vivo efficacy and bioavailability challenges
The following technical guide serves as a specialized support center for C 021 dihydrochloride , a potent and selective CCR4 antagonist. This content is structured to address the specific translational hurdles—primarily metabolic instability and formulation pH dynamics—that researchers encounter when moving from in vitro assays to in vivo models.
In Vivo Efficacy & Bioavailability Optimization Guide
Current Status: Active Support Compound Class: Small Molecule CCR4 Antagonist Primary Application: Immunomodulation (Neuropathic Pain, CTCL, Th2-driven inflammation)
Executive Technical Summary
This compound (also known as Compound 1b in early SAR studies) is a high-affinity antagonist of the C-C chemokine receptor type 4 (CCR4). While it exhibits nanomolar potency (IC50 ~39 nM in mice), its successful application in animal models is frequently compromised by two factors: rapid hepatic clearance and pH-dependent solubility shifts .
This guide replaces standard "instruction manuals" with a causality-driven troubleshooting framework.
Formulation & Solubility: The "Salt Trap"
The Issue: Users often report that C 021 dissolves easily in water but precipitates upon addition to PBS or physiological media, or causes injection site necrosis.
The Causality: C 021 is supplied as a dihydrochloride (2HCl) salt .
-
Acidity: In pure water, the 2HCl salt creates a highly acidic solution (pH < 3). This drives high solubility (>25 mg/mL).
-
The Crash: When you add a standard buffer (PBS pH 7.4), you neutralize the acid. The compound reverts to its free base form. If the free base is lipophilic (which C 021 is), it will crash out of solution immediately.
-
In Vivo Shock: Injecting an unbuffered acidic solution (pH 3) causes local tissue damage and precipitation at the injection site, leading to erratic absorption (the "depot effect").
Protocol A: Stable Injectable Formulation (i.p. / s.c.)
Target Concentration: 1–5 mg/mL
| Component | Role | Protocol Step |
| DMSO | Co-solvent (Primary) | Dissolve C 021 2HCl powder in pure DMSO first. (Stock: 50 mg/mL). |
| PEG300 or PEG400 | Viscosity/Stabilizer | Add PEG slowly to the DMSO stock. Vortex gently. |
| Tween 80 | Surfactant | Add Tween 80 to prevent aggregation. |
| Saline (0.9%) | Diluent | SLOWLY add Saline dropwise while vortexing. Do NOT use PBS (phosphate buffers promote precipitation). |
Recommended Vehicle Composition: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline
Critical Check: Measure the final pH. If pH < 4, adjust carefully with dilute NaOH (0.1N) to pH ~5–6. Do not go to pH 7.4 unless you confirm the solution remains clear.
Pharmacokinetics (PK) & Dosing Strategy
The Issue: "I dosed 10 mg/kg orally (p.o.) once daily, but saw no effect in my tumor model."
The Causality: C 021 has a high intrinsic clearance (CLint) .[1] Early characterization in human liver microsomes showed a CLint of ~17,000 mL/h/kg, indicating rapid oxidative metabolism [1].[1]
-
Oral Bioavailability (F): Likely low due to extensive first-pass metabolism.[2]
-
Half-life (t1/2): Short. Once-daily dosing leads to long "troughs" where the receptor is unblocked.
Protocol B: Efficacy Optimization Workflow
Figure 1: Troubleshooting logic for lack of in vivo efficacy.
Dosing Recommendations:
-
Route: Intraperitoneal (i.p.) is preferred for rodent proof-of-concept to bypass absorption issues.
-
Frequency: BID (Twice Daily) is the minimum starting point. Consider 30 mg/kg i.p. BID .
-
Positive Control: If available, use Mogamulizumab (antibody) as a benchmark, though C 021 (small molecule) has better tissue penetration.
Troubleshooting Guide (FAQ)
Q1: My mice are showing signs of abdominal irritation after i.p. injection.
Diagnosis: Acidic shock. Solution: You likely dissolved the dihydrochloride salt directly in saline. The pH is probably ~3.0. Fix: Use the Vehicle Protocol A above. Ensure the final pH is adjusted to 5.0–6.0. If irritation persists, switch to subcutaneous (s.c.) injection in the flank, but rotate sites.
Q2: Can I use C 021 for CNS indications (e.g., Neuropathic Pain)?
Answer: Yes, but route matters. Context: C 021 has shown efficacy in Chronic Constriction Injury (CCI) models [2].[3] Protocol:
-
Systemic: 20 mg/kg i.p.[4] has shown analgesic effects, but the effect peaks at 1 hour and diminishes by 4 hours.[4]
-
Intrathecal (i.t.): For direct spinal mechanisms, 30 µg/5 µL is the standard effective dose. This bypasses the blood-brain barrier (BBB) penetration issues, although small molecules generally cross better than antibodies.
Q3: The compound works in vitro (Chemotaxis) but fails in the tumor xenograft.
Diagnosis: Pharmacodynamic mismatch. Explanation: In in vitro chemotaxis assays, the drug concentration is constant. In in vivo oncology models, the rapid clearance of C 021 means the tumor microenvironment (TME) might only be exposed to therapeutic levels for 2-3 hours per day. CCR4+ Tregs rapidly repopulate or resume activity during the "drug holiday." Fix:
-
Dose Escalation: Increase to 50 mg/kg BID.
-
Continuous Infusion: Use Alzet osmotic minipumps to maintain steady-state plasma levels.
Mechanism of Action & Pathway Verification
To confirm C 021 is working in your system, you must validate the pathway inhibition.
Figure 2: C 021 Mechanism of Action. Blockade of ligand binding prevents Treg/Th2 recruitment, reducing immunosuppression or allergic inflammation.
References
-
Yokoyama, K., et al. (2009).[5] Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64-73.[5]
-
Mika, J., et al. (2020).[3] CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain.[6] Frontiers in Immunology, 11, 1241.[6]
-
Tocris Bioscience. (n.d.). This compound Product Information. Tocris.
-
MedChemExpress. (n.d.). C-021 dihydrochloride Datasheet.[5] MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-021 dihydrochloride - Immunomart [immunomart.com]
- 6. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with C-021 Dihydrochloride
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting C-021 Dihydrochloride (CCR4 Antagonist) Experimental Variances Last Updated: February 4, 2026
Introduction: The Mechanism & The Molecule
C-021 dihydrochloride (also known as Compound 1b in medicinal chemistry literature) is a potent, selective antagonist of the C-C chemokine receptor type 4 (CCR4) .[1][2] It functions by allosterically blocking the binding of its primary ligands, CCL17 (TARC) and CCL22 (MDC) .
In optimal conditions, C-021 prevents G-protein coupling (specifically
Core Signaling Pathway & Inhibition Node
The following diagram illustrates the signal transduction pathway C-021 is designed to interrupt. Use this to pinpoint where your assay might be failing (e.g., if you are measuring Calcium flux vs. Migration).
Figure 1: C-021 acts upstream by blocking ligand interaction. If downstream activators (e.g., ionomycin) are used, C-021 will show no effect.
Module 1: Solubility & Stability Anomalies
The Issue: "I added C-021 to my cell culture, and the media turned yellow/cells died immediately." or "The compound precipitated when I added it to the buffer."
The Science: C-021 is supplied as a dihydrochloride (2HCl) salt . This renders it highly acidic. While it is soluble in water (up to 50 mM), dissolving it directly in unbuffered water creates a low-pH solution. If you add a high-concentration aqueous stock directly to a small volume of cell culture media, you may overwhelm the media's bicarbonate buffering capacity, causing acidotoxicity (not compound toxicity) or protein precipitation.
Troubleshooting Protocol:
| Observation | Probable Cause | Corrective Action |
| Media color change (Pink to Yellow) | Acidification due to 2HCl salt. | Do not add aqueous stock directly to cells. Neutralize stock with equimolar NaOH or use PBS (pH 7.4) for intermediate dilutions. |
| Precipitation in Media | "Salting out" or pH shock. | Prepare master stock in DMSO (up to 100 mM) . Dilute 1:1000 into media to keep DMSO <0.1%. |
| Inconsistent IC50 | Compound degradation (hydrolysis). | Store stocks at -20°C. Avoid freeze-thaw cycles. Use aliquots. |
Expert Tip:
"Always check the pH of your working solution before adding it to cells. If the pH drops below 7.0, the observed 'inhibition' of migration is likely just sick cells unable to move."
Module 2: Functional Assay Failures (Chemotaxis)
The Issue: "I used the reported IC50 (140 nM), but I see zero inhibition of T-cell migration."
The Science: Chemotaxis assays are competitive. The efficacy of an antagonist (C-021) depends heavily on the concentration of the agonist (CCL17 or CCL22). If you use a saturating concentration of CCL17 (e.g., 100 nM), C-021 cannot effectively compete for the receptor binding site, shifting the IC50 curve to the right (Schild regression).
Diagnostic Workflow:
-
Check Ligand Concentration: Are you using the EC80 or EC100 of the chemokine?
-
Correction: You must titrate CCL17/CCL22 first. Use the concentration that yields 50-80% of maximal migration (EC50-EC80) .
-
-
Check Pre-Incubation:
-
Correction: C-021 requires time to occupy the receptor before the ligand is introduced. Incubate cells with C-021 for 15–30 minutes at 37°C before placing them in the Transwell chamber.
-
-
Check Serum Levels:
-
Correction: High FBS (10%) can bind lipophilic drugs. Run chemotaxis assays in low serum (0.1% - 0.5% BSA) media.
-
Self-Validating Protocol (Chemotaxis):
-
Control A (Background): Media only (Bottom well) + Cells (Top well).
-
Control B (Max Migration): CCL22 [EC80] (Bottom) + Cells (Top).
-
Experimental: CCL22 [EC80] (Bottom) + Cells + C-021 [Titration] (Top & Bottom).
-
Note: Adding antagonist to both chambers prevents a gradient of the drug itself.
-
Module 3: In Vivo Discrepancies
The Issue: "C-021 works perfectly in vitro (IC50 ~40 nM in mouse cells), but shows no effect in my dermatitis mouse model."
The Science: In vitro potency does not guarantee in vivo efficacy due to Pharmacokinetics (PK) . C-021 has a specific clearance profile. Furthermore, the salt form (2HCl) affects absorption rates depending on the route of administration.
Key Questions to Ask:
-
Route of Administration: Oral (PO) vs. Intraperitoneal (IP).
-
Insight: Oral bioavailability requires the compound to survive stomach acid (C-021 is stable, but absorption varies). IP is preferred for proof-of-concept.
-
-
Dosing Frequency:
-
Insight: If the half-life (
) is short in your specific strain, once-daily dosing is insufficient. -
Recommendation: Try BID (twice daily) dosing.
-
-
Vehicle Selection:
-
Insight: Using 100% DMSO is toxic. Using pure water might cause precipitation in the peritoneal cavity due to pH buffering by body fluids.
-
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (Ensure solution is clear before injection).
-
Module 4: Toxicity vs. Specificity
The Issue: "Is C-021 killing my cells, or just stopping them?"
The Science: CCR4 inhibition stops cytoskeletal rearrangement. A static cell looks like a dead cell in some automated counters. Conversely, off-target effects at high concentrations (>10 µM) can induce apoptosis.
Differentiation Matrix:
| Assay | Result if Specific CCR4 Antagonism | Result if Cytotoxic |
| Trypan Blue | Cells exclude dye (Live) | Cells take up dye (Dead) |
| MTT / CCK-8 | Normal metabolic signal | Reduced signal |
| Annexin V | Negative | Positive |
| Chemotaxis | Inhibited | Inhibited (False Positive) |
Visual Troubleshooting Logic:
Figure 2: Step-by-step logic to isolate the cause of failure.
References
-
Yokoyama, K., et al. (2008).[3] Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines. Bioorganic & Medicinal Chemistry, 16(14), 7021–7032.[3]
-
Yokoyama, K., et al. (2009). Potent and orally bioavailable CCR4 antagonists: Synthesis and structure-activity relationship study of 2-aminoquinazolines. Bioorganic & Medicinal Chemistry, 17(1), 64–73.
-
Tocris Bioscience. (n.d.). C 021 dihydrochloride Product Information.
-
MedChemExpress. (n.d.). C-021 dihydrochloride Datasheet.
-
Mika, J., et al. (2020).[4] CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. European Journal of Pharmacology.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-021 Dihydrochloride Stability & Handling Guide
Product Identity: C-021 Dihydrochloride (CCR4 Antagonist) Chemical Name: 2-[1,4'-bipiperidin]-1'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine, dihydrochloride Primary Application: Chemokine Receptor 4 (CCR4) modulation, chemotaxis inhibition, and neuropathic pain research.[1][2]
Introduction: The Stability Paradox
Welcome to the C-021 Technical Support Center. As a researcher working with C-021 dihydrochloride , you are handling a compound with a specific "stability paradox": it is highly soluble in its acidic salt form but prone to rapid precipitation (crashing out) when introduced to physiological buffers (pH 7.4).[1]
This guide moves beyond generic datasheets to address the specific physicochemical challenges of maintaining C-021 bioactivity in diverse buffer systems.
Module 1: Solubility & Reconstitution
Q: Why does my C-021 solution turn cloudy when added to PBS?
A: You are likely witnessing "Free Base Precipitation." [1]
The Mechanism: C-021 is supplied as a dihydrochloride salt (2HCl) .[1] In this form, the basic nitrogen atoms in the piperidine and quinazoline rings are protonated, making the molecule polar and water-soluble.
-
In Water/DMSO: The solution is slightly acidic, keeping the molecule protonated and soluble.
-
In PBS (pH 7.4): Phosphate-buffered saline acts as a base sink.[1] It strips the protons from the C-021 molecule.[1] Once deprotonated, C-021 reverts to its hydrophobic "free base" form.[1] Since the free base has poor aqueous solubility, it precipitates immediately, causing cloudiness.
Troubleshooting Protocol: The "Step-Down" Dilution Method Do not add solid powder directly to PBS. Follow this sequence to maintain solubility:
-
Primary Stock: Dissolve C-021 in DMSO at a high concentration (e.g., 25–50 mM).
-
Intermediate Step (Optional): If a high final concentration is needed, dilute the DMSO stock 1:10 into slightly acidic water (pH 5.5–6.0) before adding to the final buffer.
-
Final Working Solution: Add the stock slowly to your assay buffer while vortexing. Ensure the final DMSO concentration is <1% (or as tolerated by your cells).[1]
Visual Workflow: Reconstitution Decision Tree
Figure 1: Decision tree for initial reconstitution. Direct addition to neutral buffers (Red path) is the most common cause of experimental failure.
Module 2: Buffer Stability & Degradation
Q: Is C-021 stable in cell culture media (DMEM/RPMI)?
A: Yes, but only for short durations (Assay Window).
While C-021 is chemically stable (resistant to hydrolysis) in neutral media for 24–48 hours, the risk remains physical instability (precipitation).[1]
Comparative Stability Table
| Buffer System | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | High | Hygroscopicity (absorbing water) | Store stocks here.[1] Use desiccated storage. |
| Water (pH < 6.0) | Moderate | Hydrolysis over long term | Good for intermediate dilution.[1] Do not store >1 week. |
| PBS (pH 7.4) | Low | Precipitation | Use immediately.[1] Do not store. |
| Cell Media + Serum | Moderate | Protein Binding | Serum albumin (BSA/FBS) may bind C-021, reducing free drug concentration but preventing precipitation.[1] |
Q: How do I distinguish between degradation and precipitation?
A: Perform a Centrifugation Test. If you observe a loss of potency in your assay:
-
Spin the working solution at 10,000 x g for 5 minutes.
-
Measure the concentration of the supernatant via UV/HPLC.[1]
-
Diagnosis:
Module 3: In Vivo Formulation Guide
Q: How do I formulate C-021 for animal injection (i.p. or s.c.)?
A: You must use a solubility enhancer (Vehicle). [1]
Injecting a pure DMSO stock is toxic; injecting a water stock may cause the drug to precipitate in the syringe or at the injection site (causing local irritation and poor bioavailability) as it hits the body's pH of 7.4.
Recommended Vehicle Formulation: This "Sandwich" formulation encapsulates the hydrophobic free base.[1]
-
10% DMSO (Solubilizer)[1]
-
40% PEG300 or PEG400 (Co-solvent)[1]
-
5% Tween-80 (Surfactant/Stabilizer)[1]
-
45% Saline (Diluent - add LAST)
Preparation Protocol:
-
Add PEG300 and vortex.[1]
-
Add Tween-80 and vortex.[1]
-
Slowly add Saline while vortexing.[1] If cloudiness appears, sonicate at 37°C until clear.
Visual Workflow: In Vivo Formulation
Figure 2: Step-by-step formulation protocol to prevent precipitation during in vivo administration.
Module 4: Storage & Handling FAQs
Q: Can I freeze-thaw my DMSO stock? A: Limit freeze-thaw cycles to maximum 3 times .
-
Why? Each cycle introduces atmospheric moisture (condensation) into the DMSO.[1] Water + DMSO + C-021 2HCl creates a micro-acidic environment that can hydrolyze the quinazoline ring over months.[1]
-
Solution: Aliquot the 25 mM stock into single-use vials (e.g., 20 µL) and store at -80°C.
Q: Is the compound light-sensitive? A: Yes, quinazoline derivatives can be photosensitive.[1] Store solid powder and solutions in amber vials or wrapped in foil.
References
-
MedChemExpress. C-021 dihydrochloride Product Datasheet. Retrieved from MedChemExpress.com.[1] Link
-
Cayman Chemical. CCR4 Antagonist (hydrochloride) Product Information. Item No. 21885.[1] Link
-
Mika, J., et al. (2020). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine...[1][4] European Journal of Pharmacology.[1][4] Link
-
Thermo Fisher Scientific. Cell Culture Media Preparation & Buffer Stability Guide.Link
-
BenchChem. Technical Support Center: Stability of CCR4 Antagonist 3.Link[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The CCR4 Blockade: A Technical Guide to C 021 Dihydrochloride vs. Vehicle Control
Executive Summary
C 021 dihydrochloride (C 021) is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor type 4 (CCR4).[1] Unlike broad-spectrum immunosuppressants, C 021 specifically disrupts the migration of Th2 cells and Regulatory T cells (Tregs) to sites of inflammation, making it a critical probe for studying atopic dermatitis (AD), asthma, and cancer immunotherapy.
This guide provides a rigorous technical comparison between C 021 treatment groups and Vehicle Control groups in in vivo settings. It focuses on the causal link between CCR4 blockade and phenotypic outcomes, emphasizing the critical role of the vehicle formulation in validating experimental data.
Technical Profile: The "Salt" Advantage
The choice of this compound (salt form) over the free base is a strategic experimental decision driven by solubility.
| Feature | This compound | C 021 Free Base | Impact on In Vivo Study |
| Solubility | High (Water/Saline) | Low (Requires DMSO) | The salt form allows for DMSO-free vehicles (e.g., saline or water), eliminating solvent-induced toxicity or inflammation that can confound control groups. |
| Bioavailability | Rapid Dissolution | Rate-Limited | Ensures consistent pharmacokinetic (PK) profiles and reduces inter-animal variability. |
| Route | PO, SC, IP, IT | PO (limited) | Versatile administration routes allow for systemic (IP) or localized (IT) mechanistic studies. |
Expert Insight: When designing the Vehicle Control , you must match the solvent exactly. If using C 021 2HCl dissolved in sterile water or saline, the control group must receive the same volume of sterile water/saline—not a DMSO/PEG mixture, which is often mistakenly used as a "universal" vehicle.
Mechanism of Action (MOA)
In the Vehicle Control group, chemokines CCL17 (TARC) and CCL22 (MDC) bind to CCR4, triggering G-protein coupled signaling that drives cytoskeletal rearrangement and chemotaxis. C 021 acts as an orthosteric antagonist, locking the receptor in an inactive conformation.
Diagram 1: The CCR4 Blockade Pathway
Caption: C 021 competes with CCL17/22, preventing G-protein activation and downstream immune cell migration.
Experimental Workflow & Protocols
To generate reproducible data, the protocol must control for the "Stress of Administration."
Diagram 2: In Vivo Study Architecture (Neuropathic Pain/Inflammation Model)
Caption: Standardized workflow comparing Vehicle vs. C 021 in inflammatory or neuropathic pain models.
Protocol: Preparation of C 021 2HCl for Injection
Objective: Prepare a 1 mg/mL solution for Intraperitoneal (IP) injection.
-
Weighing: Weigh 5.0 mg of this compound (MW: 529.50 g/mol ).
-
Vehicle Selection: Use Sterile Water for Injection or 0.9% Saline .
-
Note: Do not use DMSO unless using the free base form. The salt dissolves readily in aqueous buffers.
-
-
Dissolution: Add 5.0 mL of vehicle. Vortex for 30 seconds until clear.
-
Validation: Solution should be colorless and free of particulates.[2]
-
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.
-
Dosing: Administer 5 mg/kg (approx. 100 µL per 20g mouse).
-
Control Group: Administer equal volume (100 µL) of the exact same vehicle (filtered water/saline) to the control cohort.
Performance Matrix: C 021 vs. Vehicle
The following data summarizes expected outcomes based on validated in vivo studies (e.g., murine AD and CCI neuropathic pain models).
| Readout Category | Vehicle Control (Baseline Disease) | C 021 Treatment Group | Physiological Interpretation |
| Chemotaxis (In Vitro) | High migration of CCR4+ cells | IC50 ~ 39 nM (Mouse) | Potent blockade of receptor-mediated migration. |
| Neuropathic Pain | Low pain threshold (Hyperalgesia) | Increased threshold (Analgesia) | C 021 blocks CCL2/CCR4-mediated nociception in the spinal cord [1].[3] |
| Atopic Dermatitis | Severe ear swelling & scratching | Significantly Reduced | Prevention of Th2 cell recruitment to the dermis [2]. |
| Serum IgE | Elevated | Reduced | Downregulation of the Th2 immune axis. |
| Macrophage Activation | High (IBA-1 positive) | Attenuated | Reduced neuroinflammation (microglial activation) [1]. |
Detailed Case Study Analysis
Case Study A: Neuropathic Pain (Sciatic Nerve Injury)
In a Chronic Constriction Injury (CCI) model, the Vehicle Control group exhibits severe thermal and tactile hypersensitivity due to the upregulation of CCL2 (which cross-reacts with CCR4 in this context) and microglial activation.
-
Vehicle Outcome: Mice show rapid paw withdrawal (low latency) in the Cold Plate test.
-
C 021 Outcome: Intrathecal (IT) administration of C 021 (30 µg) significantly restores withdrawal latency to near-naive levels for up to 4 hours post-injection [1].[1]
-
Key Takeaway: The vehicle control confirms that the injection procedure itself does not induce analgesia.
Case Study B: Atopic Dermatitis (AD)
In AD models (e.g., OVA-sensitized BALB/c mice), CCR4 is the primary driver of Th2 cell infiltration.[4][5]
-
Vehicle Outcome: High infiltration of CD4+ CCR4+ T cells into skin lesions; severe epidermal thickening.
-
C 021 Outcome: Treatment significantly inhibits the recruitment of Th2 cells. Importantly, it does not completely ablate the immune response (unlike corticosteroids), offering a more targeted anti-inflammatory profile with fewer systemic side effects [2].
References
-
CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Source:[1][3] Frontiers in Immunology (2020). URL:[Link]
-
A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells. Source:[6] International Immunology (2023).[6] URL:[Link]
-
C-021 Dihydrochloride Product Information. Source: PubChem / Chemical Vendors. URL:[Link]
Sources
- 1. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 3. CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR4 Is Critically Involved in Skin Allergic Inflammation of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CCR4 antagonist ameliorates atopic dermatitis-like skin lesions induced by dibutyl phthalate and a hydrogel patch containing ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CCR4 antagonist attenuates atopic dermatitis-like skin inflammation by inhibiting the recruitment and expansion of Th2 cells and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Validation Guide: C 021 Dihydrochloride in Neuropathic Pain Models
Executive Summary
C 021 dihydrochloride (C-021) is a potent, selective, small-molecule antagonist of the C-C chemokine receptor type 4 (CCR4) .[1][2][3] Unlike traditional neuropathic pain agents that target neuronal ion channels (e.g., Gabapentin targeting
Emerging data validates C 021 as a critical tool for interrupting the chemokine-driven maintenance of neuropathic pain . By blocking the binding of ligands CCL17 and CCL22 to CCR4, C 021 attenuates glial activation (microglia/macrophages) and reduces the secretion of pro-nociceptive cytokines (IL-1
This guide provides a technical roadmap for validating C 021 in animal models of neuropathy, specifically Chronic Constriction Injury (CCI) , and offers a comparative performance analysis against standard-of-care analgesics.[1]
Mechanism of Action: The Neuroimmune Axis
Neuropathic pain is not solely neuronal; it is maintained by a "vicious cycle" of neuroinflammation. Following nerve injury, immune cells infiltrating the dorsal root ganglia (DRG) and spinal dorsal horn release chemokines.
-
Target: CCR4 (expressed on Th2 cells, macrophages, microglia, and potentially sensory neurons).[1]
-
Ligands: CCL17 (TARC) and CCL22 (MDC).[1]
-
Effect: C 021 blockade prevents ligand-mediated sensitization of nociceptors and dampens the spinal neuroinflammatory storm.[4]
Pathway Visualization
The following diagram illustrates the specific signaling cascade interrupted by C 021.
Caption: C 021 interrupts the neuroimmune cascade by blocking CCL17/22 binding to CCR4, preventing glial activation and subsequent central sensitization.[1][4]
Comparative Analysis: C 021 vs. Standards
C 021 represents a disease-modifying approach (anti-inflammatory) rather than just symptomatic relief.[1] The table below compares it with Gabapentin (first-line) and Morphine (opioid).[1]
| Feature | This compound | Gabapentin | Morphine |
| Primary Target | CCR4 (Chemokine Receptor) | ||
| Mechanism | Inhibits neuroinflammation & glial activation | Dampens neuronal excitability | Hyperpolarizes neurons (inhibitory) |
| Onset of Action | Slower (Modulatory) | Rapid (Symptomatic) | Rapid (Symptomatic) |
| Tolerance | Low risk (Delays opioid tolerance) | Low risk | High risk (Rapid tolerance) |
| Key Advantage | Enhances opioid potency ; targets underlying inflammation | Established safety profile | Gold standard efficacy (acute) |
| Primary Limitation | Research phase; bioavailability varies | Sedation; dizziness | Addiction potential; respiratory depression |
| Efficacy (CCI Model) | Reduces mechanical/thermal hypersensitivity | Reduces mechanical/thermal hypersensitivity | Strong analgesia (but fades w/ tolerance) |
Scientist's Note: C 021 is particularly valuable in polytherapy . Data suggests that co-administration of C 021 with morphine significantly enhances analgesia and delays the development of morphine tolerance, likely by mitigating the opioid-induced inflammatory response.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the Chronic Constriction Injury (CCI) model, the gold standard for validating C 021.
Model Induction: Chronic Constriction Injury (CCI)[1][6]
-
Species: C57BL/6J Mice (Male, 20-25g) or Wistar Rats.[1]
-
Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) i.p.[1]
Surgical Workflow:
-
Expose the sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.
-
Isolate the nerve from adhering tissue.
-
Ligation: Loosely tie 3 ligatures (chromic gut 4-0) around the nerve with 1mm spacing.[1]
-
Critical Step: Ligatures must slightly constrict the nerve to impede epineural circulation but not arrest axon transmission. (Look for a slight twitch).[1]
-
-
Close the incision in layers.
Drug Preparation & Administration
C 021 is typically supplied as a dihydrochloride salt.
-
Solubility: Soluble in water (up to ~25-50 mM) or DMSO.[1]
-
Vehicle: For intrathecal (i.t.) use, dissolve in sterile Water for Injection or Saline.[1] Avoid high % DMSO for i.t. to prevent vehicle toxicity.
Protocol A: Intrathecal (i.t.) Administration (Mouse)
-
Dose Range: 1.0 – 10.0 µg (dependent on specific batch potency; titrate starting at 2 µg).
-
Volume: 5 µL maximum.
-
Technique: Lumbar puncture between L5 and L6 vertebrae using a Hamilton syringe.
-
Timing: Administer on Day 7 post-CCI (peak neuroinflammation).
Protocol B: Intraperitoneal (i.p.) Administration
-
Dose Range: 10 – 50 mg/kg.
-
Frequency: Single dose or daily for 3-5 days.
-
Observation: Monitor for 3 hours post-injection for peak effect.
Behavioral Testing Workflow
This workflow ensures objective data collection for mechanical and thermal hypersensitivity.
Caption: Standardized workflow for assessing C 021 efficacy in the CCI neuropathic pain model.
Measurement Endpoints:
-
Mechanical Allodynia: Von Frey filaments. Measure the Paw Withdrawal Threshold (PWT).
-
Success Criteria: Significant increase in PWT compared to vehicle control.
-
-
Thermal Hyperalgesia: Hargreaves test (Radiant heat). Measure Paw Withdrawal Latency (PWL).[1]
References
-
Mika, J., et al. (2020). "CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain." European Journal of Pharmacology. [Link]
-
Mika, J., et al. (2020). "CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain." European Journal of Pharmacology. [Link]
-
Saadabadi, A., et al. (2023). "Gabapentin Mechanisms and Usage." StatPearls. [Link]
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- 4. CCR4 antagonist (C021) influences the level of nociceptive factors and enhances the analgesic potency of morphine in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging Small Molecule Inhibitors Targeting ACSS2 in Oncology
For researchers and drug development professionals navigating the landscape of cancer metabolism, the targeting of Acetyl-CoA Synthetase 2 (ACSS2) has emerged as a compelling strategy. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, many cancer cells become reliant on ACSS2 to convert acetate into acetyl-CoA, a critical building block for lipid synthesis and a key regulator of gene expression through histone acetylation.[1][2][3] This dependency presents a therapeutic window, and a growing number of small molecule inhibitors are being developed to exploit this vulnerability.
This guide provides a head-to-head comparison of key ACSS2 small molecule inhibitors, offering insights into their mechanisms, potency, selectivity, and preclinical efficacy to aid researchers in selecting the most appropriate tool for their specific research needs.
The Central Role of ACSS2 in Cancer Cell Metabolism
ACSS2 is a cytosolic enzyme that catalyzes the ATP-dependent conversion of acetate to acetyl-CoA.[4] While normal cells primarily synthesize acetyl-CoA from glucose-derived pyruvate in the mitochondria, many tumor cells upregulate ACSS2 to utilize acetate as an alternative carbon source, particularly in the challenging microenvironment of a solid tumor.[3][5] This metabolic adaptation allows cancer cells to sustain proliferation and survive under stress.[2] Furthermore, nuclear ACSS2 provides a direct source of acetyl-CoA for histone acetylation, influencing gene expression programs that promote tumor growth and survival.[1]
The inhibition of ACSS2 is therefore a promising anti-cancer strategy, with the potential to disrupt both the bioenergetic and epigenetic landscape of tumor cells.[6][7] Preclinical studies have demonstrated that genetic or pharmacological inhibition of ACSS2 can impede tumor growth in various cancer models, including breast, prostate, and glioblastoma.[3][6]
Comparative Analysis of Leading ACSS2 Small Molecule Inhibitors
Several small molecule inhibitors of ACSS2 have been described in the literature, each with distinct chemical scaffolds and properties. Here, we compare some of the most well-characterized examples.
| Inhibitor | Target | In Vitro Potency (IC50) | Selectivity | Key Features | Reference |
| VY-3-135 | ACSS2 | Potent inhibitor | Selective for ACSS2 over ACSS1 and ACSS3 | Inhibits tumor growth in breast cancer models with high ACSS2 expression. | [8] |
| MTB-9655 | ACSS2 | Not specified in provided results | Selective for ACSS2 | Orally bioavailable; has entered Phase I clinical trials. | [8][9] |
| AD-8007 | ACSS2 | Not specified in provided results | Selective for ACSS2 | Brain-penetrant; shows efficacy in breast cancer brain metastasis models. | [10] |
| AD-5584 | ACSS2 | Not specified in provided results | Selective for ACSS2 | Brain-penetrant; shows efficacy in breast cancer brain metastasis models. | [10] |
Mechanism of Action and Rationale for Experimental Design
The primary mechanism of action for these inhibitors is the competitive or non-competitive inhibition of the ACSS2 enzyme, preventing the synthesis of acetyl-CoA from acetate.[6] A comprehensive evaluation of these inhibitors necessitates a multi-faceted experimental approach, encompassing biochemical, cellular, and in vivo assays.
Visualizing the ACSS2 Pathway and Point of Inhibition
Figure 1: Simplified schematic of the ACSS2 pathway and the point of intervention by small molecule inhibitors.
Experimental Protocols for Head-to-Head Comparison
To objectively compare the performance of different ACSS2 inhibitors, a standardized set of experiments should be employed. The following protocols provide a framework for such a comparison.
1. Biochemical IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of each inhibitor against recombinant human ACSS2.
Rationale: This assay provides a direct measure of the inhibitor's potency against the purified enzyme, allowing for a clean comparison of their intrinsic inhibitory activity.
Protocol:
-
Reagents: Recombinant human ACSS2, ATP, Coenzyme A, Acetate, a coupled enzyme system to detect CoA production (e.g., using a thiol-sensitive fluorescent probe), and the ACSS2 inhibitors to be tested.
-
Procedure: a. Prepare a dilution series of each ACSS2 inhibitor. b. In a 96-well plate, combine the recombinant ACSS2 enzyme with the coupled enzyme system components. c. Add the diluted inhibitors to the wells. d. Initiate the reaction by adding the substrates (ATP, Coenzyme A, and Acetate). e. Monitor the reaction kinetics (e.g., fluorescence increase) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Cellular Target Engagement and Potency
Objective: To assess the ability of the inhibitors to block ACSS2 activity within a cellular context.
Rationale: This experiment validates that the inhibitors can penetrate the cell membrane and engage their target in a complex cellular environment. Measuring the inhibition of acetate incorporation into lipids provides a functional readout of ACSS2 activity.
Protocol:
-
Cell Line: A cancer cell line known to have high ACSS2 expression and reliance on acetate metabolism (e.g., MDA-MB-468 breast cancer cells).[8]
-
Reagents: Cell culture medium, the ACSS2 inhibitors, and radiolabeled [14C]-acetate.
-
Procedure: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a dilution series of each inhibitor for a predetermined time (e.g., 4 hours). c. Add [14C]-acetate to the medium and incubate for a further period (e.g., 2 hours). d. Wash the cells, lyse them, and extract the total lipids. e. Quantify the amount of incorporated [14C] radioactivity in the lipid fraction using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content in each sample. Plot the percentage of inhibition of acetate incorporation against the inhibitor concentration to determine the cellular EC50.
3. Selectivity Profiling
Objective: To determine the selectivity of the inhibitors for ACSS2 over other acetyl-CoA synthetase isoforms (ACSS1 and ACSS3).
Rationale: High selectivity is a critical attribute of a quality chemical probe and a potential therapeutic agent, as off-target effects can lead to toxicity and confound experimental results. ACSS1 is a mitochondrial enzyme, while ACSS3 is reported to have a preference for propionate.[3][8]
Protocol:
-
Reagents: Recombinant human ACSS1 and ACSS3 enzymes, and the appropriate substrates (acetate for ACSS1, propionate for ACSS3).
-
Procedure: Perform the biochemical IC50 determination assay as described in Protocol 1, but using the ACSS1 and ACSS3 enzymes and their respective preferred substrates.
-
Data Analysis: Calculate the IC50 values for each inhibitor against ACSS1 and ACSS3. The selectivity ratio can be determined by dividing the IC50 (off-target) by the IC50 (ACSS2). A higher ratio indicates greater selectivity.
4. In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a preclinical animal model.
Rationale: This is a crucial step to assess the translational potential of the inhibitors, taking into account pharmacokinetic and pharmacodynamic properties in a whole-organism setting.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a high-ACSS2 expressing cancer cell line.
-
Procedure: a. Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control and different doses of each inhibitor). b. Administer the inhibitors via a clinically relevant route (e.g., oral gavage for orally bioavailable compounds like MTB-9655). c. Measure tumor volume and body weight regularly throughout the study. d. At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., measurement of histone acetylation levels).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any anti-tumor effects.
Experimental Workflow Visualization
Figure 2: A tiered approach for the comparative evaluation of ACSS2 inhibitors.
Concluding Remarks
The development of small molecule inhibitors targeting ACSS2 represents a promising avenue for the treatment of cancers with metabolic vulnerabilities. A rigorous head-to-head comparison, employing standardized biochemical, cellular, and in vivo assays, is essential for identifying the most potent, selective, and effective compounds for further preclinical and clinical development. The experimental framework outlined in this guide provides a robust methodology for such a comparison, enabling researchers to make data-driven decisions in the pursuit of novel cancer therapies.
References
-
Patsnap Synapse. (2024, June 21). What are ACSS2 inhibitors and how do they work? Retrieved from [Link]
-
ACS Publications. (2019, July 15). Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases. Retrieved from [Link]
-
Guide to Pharmacology. (n.d.). acyl-CoA synthetase short chain family member 2. Retrieved from [Link]
-
ACS Publications. (2019, July 15). Inhibition of ACSS2 for Treatment of Cancer and Neuropsychiatric Diseases | ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 19). Acss2 acyl-CoA synthetase short-chain family member 2 [Mus musculus (house mouse)]. Retrieved from [Link]
- Google Patents. (n.d.). WO2021014415A2 - Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2).
-
PubMed. (2020, May 11). CCR4 Antagonist (C021) Influences the Level of Nociceptive Factors and Enhances the Analgesic Potency of Morphine in a Rat Model of Neuropathic Pain. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 1). Latest update on chemokine receptors as therapeutic targets - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Retrieved from [Link]
-
AACR Journals. (2021, March 1). Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth. Retrieved from [Link]
-
Creative BioMart. (2023, September 24). ACSS2 - A Promising New Anticancer Target. Retrieved from [Link]
-
PubMed. (2020, July 14). CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity and Enhances the Analgesic Potency of Morphine and Buprenorphine in a Mouse Model of Neuropathic Pain. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of ACSS2 inhibitor MTB-9655 - NCI Drug Dictionary. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 7). Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC. Retrieved from [Link]
-
bioRxiv. (n.d.). Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells. Retrieved from [Link]
-
MDPI. (n.d.). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 25). ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)]. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
